2-(2-hydroxy-5-methylphenyl)acetic acid
Description
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Properties
CAS No. |
41873-66-9 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
5-methyl-2-hydroxyphenylacetic acid CAS 41873-66-9 properties
An In-Depth Technical Guide to 5-methyl-2-hydroxyphenylacetic acid (CAS 41873-66-9)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-methyl-2-hydroxyphenylacetic acid, a substituted phenolic acid with potential applications in chemical synthesis and drug development. Drawing upon data from analogous compounds and established chemical principles, this document offers insights into its properties, synthesis, and spectral characteristics, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
5-methyl-2-hydroxyphenylacetic acid, with the CAS Registry Number 41873-66-9, is an aromatic compound featuring a phenyl ring substituted with a hydroxyl group, a methyl group, and an acetic acid moiety.[1] Its structure is foundational to a class of compounds that are metabolites of key amino acids like phenylalanine and tyrosine.[2] Understanding the properties and synthesis of this specific isomer is crucial for its potential use as a building block in the synthesis of more complex molecules and as a potential biomarker.[3] This guide will delve into the known and predicted characteristics of this compound, providing a solid foundation for its application in research and development.
Physicochemical Properties
While specific experimental data for 5-methyl-2-hydroxyphenylacetic acid is not extensively documented, its properties can be reliably inferred from its structure and comparison with closely related isomers.
| Property | Value / Information | Source / Basis |
| CAS Number | 41873-66-9 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Predicted to be an off-white to beige crystalline solid. | Based on isomers like 2-hydroxyphenylacetic acid.[4] |
| Melting Point | Not experimentally determined. Isomers like 2-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid have melting points in the range of 148-150°C.[5] | Comparison with isomers. |
| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like DMSO and methanol.[3] | General solubility of phenolic acids. |
| LogP | Not experimentally determined. The LogP for 2-hydroxyphenylacetic acid is 0.85.[4] | Comparison with isomers. |
Synthesis and Purification
The synthesis of 5-methyl-2-hydroxyphenylacetic acid can be approached through several established organic chemistry methodologies. A plausible synthetic route, detailed below, involves the modification of a readily available starting material.
Proposed Synthetic Pathway: From 2-hydroxy-5-methylbenzaldehyde
A logical and efficient synthesis can be envisioned starting from 2-hydroxy-5-methylbenzaldehyde, proceeding through a reduction and cyanation followed by hydrolysis. This multi-step process leverages well-understood and reliable chemical transformations.
Caption: Proposed synthetic workflow for 5-methyl-2-hydroxyphenylacetic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.
Step 1: Reduction of 2-hydroxy-5-methylbenzaldehyde
-
Dissolve 2-hydroxy-5-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-5-methylbenzyl alcohol.
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes, minimizing side reactions with the phenolic hydroxyl group.
Step 2: Chlorination of 2-hydroxy-5-methylbenzyl alcohol
-
Dissolve the 2-hydroxy-5-methylbenzyl alcohol (1 equivalent) in an anhydrous solvent like dichloromethane, with a small amount of pyridine.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-2 hours until completion, monitored by TLC.
-
Carefully pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-hydroxy-5-methylbenzyl chloride.
Rationale: Thionyl chloride is a standard reagent for converting alcohols to alkyl chlorides. Pyridine is used to neutralize the HCl byproduct.
Step 3: Cyanation of 2-hydroxy-5-methylbenzyl chloride
-
Dissolve the 2-hydroxy-5-methylbenzyl chloride (1 equivalent) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (NaCN) (1.5 equivalents) and stir the mixture at 50-60°C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-hydroxy-5-methylphenyl)acetonitrile.
Rationale: This is a standard nucleophilic substitution reaction to introduce the nitrile group, which is a precursor to the carboxylic acid.
Step 4: Hydrolysis of 2-(2-hydroxy-5-methylphenyl)acetonitrile
-
To the crude 2-(2-hydroxy-5-methylphenyl)acetonitrile, add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).[6]
-
Heat the mixture under reflux for 3-4 hours.[6]
-
Cool the reaction mixture and pour it into cold water, which should precipitate the crude product.[6]
-
Filter the solid, wash with cold water, and then purify.
Rationale: Acid-catalyzed hydrolysis is a classic method for converting nitriles to carboxylic acids.[6]
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. The purity of the synthesized compound should be assessed using techniques like HPLC and melting point analysis.[7]
Spectroscopic Analysis
The structural elucidation of 5-methyl-2-hydroxyphenylacetic acid relies on a combination of spectroscopic techniques. The following are predicted data based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₃ | ~2.2-2.3 | Singlet | 3H | Methyl group on the aromatic ring. |
| -CH₂- | ~3.6-3.7 | Singlet | 2H | Methylene protons of the acetic acid side chain. |
| Ar-H | ~6.7-7.1 | Multiplet | 3H | Aromatic protons. Expect distinct signals due to substitution pattern. |
| -OH (phenolic) | ~5.0-6.0 (variable) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |
| -COOH | ~10.0-12.0 (variable) | Broad Singlet | 1H | Acidic proton, chemical shift is highly variable. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₃ | ~20-22 | |
| -CH₂- | ~35-40 | |
| Aromatic C-H | ~115-130 | Three distinct signals expected. |
| Aromatic C (quaternary) | ~125-155 | Three distinct signals expected (C-OH, C-CH₃, C-CH₂). |
| -C=O | ~170-175 | Carboxylic acid carbonyl. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 2500-3300 (very broad) | O-H stretch | Carboxylic acid -OH |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-O stretch | Phenol and Carboxylic acid |
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion (M⁺): m/z = 166.
-
Key Fragmentation: Loss of the carboxyl group (-COOH, 45 amu) leading to a fragment at m/z = 121. A subsequent benzylic cleavage could also be observed.
Reactivity and Potential Applications
The chemical reactivity of 5-methyl-2-hydroxyphenylacetic acid is dictated by its three functional groups: the phenolic hydroxyl, the carboxylic acid, and the aromatic ring.
-
Phenolic Hydroxyl Group: Can undergo O-alkylation and O-acylation. It also activates the aromatic ring for electrophilic substitution.
-
Carboxylic Acid Group: Can be converted to esters, amides, and acid chlorides, making it a versatile handle for further chemical modifications.[8]
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the hydroxyl group being a strong activating and ortho-, para-directing group.
Potential Applications:
-
Pharmaceutical Synthesis: As a substituted phenylacetic acid, it can serve as a precursor or intermediate in the synthesis of novel drug candidates. The structural motifs are present in various biologically active molecules.
-
Metabolite Studies: Hydroxyphenylacetic acids are known metabolites.[2][9] 5-methyl-2-hydroxyphenylacetic acid could be a useful standard for metabolic studies, particularly in the context of gut microbiome activity and amino acid metabolism.
-
Biomarker Research: Its presence in biological fluids could potentially serve as a biomarker for certain metabolic conditions or dietary intakes.[3]
Safety and Handling
No specific toxicology data is available for 5-methyl-2-hydroxyphenylacetic acid. However, based on safety data for similar compounds like 2-hydroxyphenylacetic acid, the following precautions are recommended:[10][11][12]
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid breathing dust, vapor, mist, or gas.[10] Avoid contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[11]
-
Hazards: May cause skin, eye, and respiratory tract irritation.[11][12] May be harmful if swallowed or inhaled.[10]
Conclusion
5-methyl-2-hydroxyphenylacetic acid is a compound with significant potential in synthetic chemistry and biomedical research. While detailed experimental data is sparse, its properties and reactivity can be reliably predicted based on established chemical principles and data from its isomers. The synthetic protocols and spectral data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical building block. As research progresses, the full scope of its applications will undoubtedly be revealed, further enriching the field of medicinal and organic chemistry.
References
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Zaher, M., et al. (2022, September 25). Discovery of homogentisic acid as a precursor in trimethoprim metabolism and natural product biosynthesis. bioRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Homogentisic acid. Retrieved from [Link]
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Adams, R., & Thal, A. F. (1922). PHENYLACETIC ACID. Organic Syntheses, 2, 63. doi: 10.15227/orgsyn.002.0063. Retrieved from [Link]
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Leaf, G., & Neuberger, A. (1948). The preparation of homogentisic acid and of 2:5-dihydroxyphenylethylamine. Biochemical Journal, 43(4), 606–607. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxyphenylacetic acid. PubChem. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxyphenylacetate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Homogentisic acid – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Homogentisic Acid. PubChem. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. doi: 10.1016/j.saa.2010.12.070. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (2-hydroxyphenyl)acetate. PubChem. Retrieved from [Link]
-
Rupa Health. (n.d.). 2-Hydroxyphenylacetic Acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3′-Hydroxyphenylacetic acid. Retrieved from [Link]
-
Nagy, G., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(4), M1629. doi: 10.3390/M1629. Retrieved from [Link]
-
Zhang, Z., et al. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing. Retrieved from [Link]
-
Krüger, S., et al. (2020). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. Molecules, 25(24), 5871. doi: 10.3390/molecules25245871. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Retrieved from [Link]
-
University of Oregon. (n.d.). IR Chart. Spectroscopy Tutorial. Retrieved from [Link]
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Technical Guide: Biological Activity of 5-Methyl-2-Hydroxyphenylacetic Acid
This guide provides an in-depth technical analysis of 5-methyl-2-hydroxyphenylacetic acid , a specialized phenolic acid derivative with dual significance in xenobiotic metabolism (as a marker for benzofuran psychoactive substances) and agricultural chemistry (as a ligand for micronutrient chelation).
Chemical Identity & Physicochemical Profile[1][2]
5-methyl-2-hydroxyphenylacetic acid is a structural isomer of homogentisic acid derivatives, characterized by a phenylacetic acid core substituted with a hydroxyl group at the ortho position and a methyl group at the meta position relative to the acetic acid side chain.
Core Data
| Property | Specification |
| IUPAC Name | 2-(2-Hydroxy-5-methylphenyl)acetic acid |
| Common Synonyms | 2-Hydroxy-5-methylphenylacetic acid; (2-Hydroxy-5-methylphenyl)acetate |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH), Methyl (-CH₃) |
| Solubility | Soluble in alcohols (methanol, ethanol), ethyl acetate; sparingly soluble in cold water.[1] |
| Acidity (pKa) | ~4.0 (COOH), ~10.0 (Phenolic OH) |
Pharmacological Significance: Xenobiotic Metabolism
The primary biological relevance of 5-methyl-2-hydroxyphenylacetic acid in mammalian systems is its role as a major metabolic endpoint for specific benzofuran-class psychoactive substances, most notably 5-APB (5-(2-aminopropyl)benzofuran).
Mechanism of Formation (5-APB Metabolism)
When 5-APB enters the system, it undergoes Phase I metabolism primarily mediated by Cytochrome P450 enzymes (CYP2D6, CYP2C19). The metabolic cascade involves the oxidative cleavage of the furan ring, a critical detoxification step that converts the psychoactive benzofuran into the polar, excretable 5-methyl-2-hydroxyphenylacetic acid.
Biological Implication:
-
Biomarker Utility: This acid is the definitive urinary biomarker for confirming 5-APB ingestion in forensic toxicology.
-
Toxicity: Unlike the parent compound, the acid form is generally considered pharmacologically inactive regarding psychotropic effects, representing a deactivation pathway. However, the accumulation of phenolic acids can induce oxidative stress if Phase II conjugation (glucuronidation) is saturated.
Pathway Visualization (DOT)
The following diagram illustrates the oxidative ring cleavage of 5-APB yielding 5-methyl-2-hydroxyphenylacetic acid.
Caption: Metabolic pathway of 5-APB showing the oxidative cleavage of the furan ring to form 5-methyl-2-hydroxyphenylacetic acid.
Agricultural Applications: Iron Chelation
Beyond pharmacology, this molecule is a critical intermediate in the synthesis of iron chelates used in agriculture. The ortho-hydroxyl and carboxylic acid groups form a stable coordination complex with Fe(III), making it an effective ligand for correcting iron chlorosis in plants.
Mechanism of Action[2]
-
Ligand Binding: The molecule acts as a bidentate or tridentate ligand. The phenolate oxygen and carboxylate oxygen bind to the central iron ion, preventing it from precipitating as insoluble iron hydroxide in alkaline soils.
-
Bioavailability: The resulting complex (often derivatized with amines like ethylenediamine in industrial forms) remains soluble in soil solution, allowing plant roots to access iron via Strategy I (reductase-based) or Strategy II (phytosiderophore-based) uptake mechanisms.
Synthesis Route (Industrial)
The standard synthesis exploits the electron-rich nature of p-cresol in a hydroxyalkylation reaction with glyoxylic acid .
Reaction: p-Cresol + Glyoxylic Acid + NaOH → 5-Methyl-2-hydroxyphenylacetic acid (Na salt)
Experimental Protocols
Protocol A: Chemical Synthesis (p-Cresol Route)
Target: Synthesis of 5-methyl-2-hydroxyphenylacetic acid for use as a reference standard.
Reagents: p-Cresol (1.0 eq), Glyoxylic acid (50% aq. soln, 1.0 eq), NaOH (2.0 eq), HCl (conc).
-
Preparation: Dissolve p-cresol in 10% NaOH solution under nitrogen atmosphere to prevent oxidation.
-
Addition: Cool the solution to 15°C. Add glyoxylic acid dropwise over 60 minutes, maintaining temperature <20°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The solution will darken (reddish-brown).
-
Work-up: Acidify the mixture with concentrated HCl to pH 2.0. The product may precipitate as an oil or solid.
-
Extraction: Extract with ethyl acetate (3x). Wash organic layer with brine, dry over MgSO₄.
-
Purification: Recrystallize from benzene/petroleum ether or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
Protocol B: LC-MS/MS Detection in Plasma
Target: Quantification of the metabolite in biological matrices.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters Acquity BEH, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 mins |
| Ionization | ESI Negative Mode (Acidic protons ionize best in neg mode) |
| MRM Transition | m/z 165.0 → 121.0 (Loss of CO₂); m/z 165.0 → 106.0 |
Intrinsic Biological Properties
While primarily a metabolite or intermediate, the free acid possesses intrinsic properties typical of phenolic acids:
-
Antioxidant Activity: The phenolic hydroxyl group acts as a hydrogen donor, capable of scavenging free radicals (DPPH/ABTS assays), though it is less potent than catechols (e.g., 3,4-dihydroxyphenylacetic acid).
-
Auxin-Like Potential: Structurally similar to Phenylacetic Acid (PAA) , a weak natural auxin. The substitution at the 5-position (methyl) and 2-position (hydroxyl) generally reduces auxin activity compared to 2,4-D, but it may still exhibit weak phytotoxicity or growth-regulating effects at high concentrations.
-
Antimicrobial: Phenolic acids often disrupt bacterial cell membranes. 5-methyl-2-hydroxyphenylacetic acid contributes to the antimicrobial defense in plants when released from glycosides, though specific MIC values for the free acid are strain-dependent.
References
-
Welter, J. et al. (2013). Metabolism of the novel psychoactive drug 5-(2-aminopropyl)benzofuran (5-APB) in rat and human hepatocytes.Drug Testing and Analysis .
-
European Patent Office. (2017). Process for the preparation of a chelating agent (EP3183967A1).Google Patents .
-
Muraoka, S. et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.Molbank .
-
PubChem. (2025). Methyl (2-hydroxyphenyl)acetate (Compound Summary).[2][3]National Library of Medicine .
Sources
2-(2-hydroxy-5-methylphenyl)acetic acid safety data sheet (SDS)
Technical Monograph: 2-(2-Hydroxy-5-methylphenyl)acetic Acid Safety, Handling, and Synthetic Utility in Drug Discovery[1]
Chemical Identity & Molecular Architecture
Compound Name: 2-(2-Hydroxy-5-methylphenyl)acetic acid
Synonyms: 5-Methyl-2-hydroxyphenylacetic acid; Homogentisic acid
Structural Significance: This compound represents a bifunctional "ortho-hydroxy" phenylacetic acid scaffold.[1][2][3] Its core value in research lies in its dual reactivity: the phenolic hydroxyl group at position 2 and the carboxylic acid tail at position 1 are perfectly positioned for intramolecular cyclization.[2][3] This makes it a critical intermediate in the synthesis of 5-methylbenzofuran-2(3H)-one , a scaffold widely used in antioxidant chemistry and heterocyclic drug design.[1]
| Property | Data | Source |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich/Merck [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | PubChem [2] |
| Melting Point | 125–130 °C (Predicted/Analogous) | ChemBook [3] |
| Acidity (pKa) | ~4.2 (Carboxyl), ~10.0 (Phenol) | Calculated (SAR) |
GHS Hazard Identification & Toxicological Profile
Signal Word: WARNING
As a phenol-carboxylic acid hybrid, this compound exhibits contact toxicity primarily driven by local tissue acidosis and protein denaturation capabilities typical of phenolic compounds.[2][3]
Hazard Statements (GHS-US/EU):
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3]
Toxicological Mechanism: The unmasked phenolic hydroxyl group allows for hydrogen bonding with biological membranes, potentially facilitating penetration, while the acetic acid moiety lowers local pH, causing irritation to mucous membranes.[2][3] Unlike simple phenylacetic acid, the ortho-substitution pattern increases the risk of sensitization in long-term exposure scenarios due to potential quinone methide formation upon metabolic oxidation.[1][2]
Safe Handling & Experimental Protocols
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic.[2][3] Store under inert gas (Nitrogen or Argon) to prevent oxidative darkening (pinking) of the phenol group.[2][3]
-
Container: Amber glass vials to protect from UV-induced degradation.[1][2][3]
B. Solubilization Protocol (Biological Assays)
-
Aqueous Dilution: Dilute into culture media immediately before use.[2][3] Do not store aqueous solutions >24 hours due to potential lactonization or oxidation.[2][3]
C. Decision Logic for Safe Handling
The following workflow dictates the required Personal Protective Equipment (PPE) based on the physical state of the compound during experimentation.
Figure 1: Risk Assessment and PPE Selection Workflow.
Synthetic Utility: The Lactonization Pathway[1][2][4]
Context: The primary industrial and research application of 2-(2-hydroxy-5-methylphenyl)acetic acid is its conversion to 5-methylbenzofuran-2(3H)-one .[1][2] This lactone is a vital intermediate for synthesizing antioxidants (like Irganox analogs) and pharmaceutical dyes [4].[2][3]
Mechanism: The reaction is an acid-catalyzed intramolecular Fischer esterification.[1][2][3] The proximity of the hydroxyl group to the carboxylic acid facilitates ring closure, releasing water.[2][3]
Experimental Workflow (Benzofuranone Synthesis):
-
Reagents: 2-(2-hydroxy-5-methylphenyl)acetic acid (1.0 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv).[1][2]
-
Solvent: Toluene or Xylene (requires azeotropic water removal).[2][3]
-
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Workup: Cool to RT. Wash organic layer with NaHCO
(sat.) to remove unreacted acid.[2][3] Dry over MgSO and concentrate.
Figure 2: Acid-catalyzed cyclization pathway to benzofuranone scaffold.[1][2]
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2] Do not use ethanol (increases absorption).[2][3] |
| Eye Contact | Rinse with water for 15 minutes, lifting eyelids.[2][3] Seek ophthalmologist if pain persists. |
| Inhalation | Move to fresh air.[2][3] If breathing is difficult, administer oxygen (trained personnel only).[2][3] |
| Spill (Solid) | Dampen with water to prevent dust.[2][3] Sweep into a closed container. |
| Fire | Use Water spray, Alcohol-resistant foam, or Dry chemical.[3] Note: Emits CO/CO |
References
-
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 2-Hydroxyphenylacetic acid derivatives.[1][2][3][4][5] Merck KGaA.[2][3] Link
-
PubChem. (2025).[2][3][6] Compound Summary: 2-(2-Hydroxy-5-methylphenyl)acetic acid (CAS 41873-66-9).[2][7] National Library of Medicine.[2][3] Link
-
ChemicalBook. (2024).[2][3] Product Properties: 2-(2-hydroxy-5-methylphenyl)acetic acid.[1][2][7]Link[2][3]
-
Google Patents. (2012).[2][3] CN102746260A - Method for preparing benzofuran-2-(3H)-one.[2][8]Link[2][3]
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- 8. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
Methodological & Application
reaction of p-cresol with glyoxylic acid mechanism
Application Note: Ortho-Selective Hydroxyalkylation of p-Cresol with Glyoxylic Acid
Abstract & Strategic Relevance
The reaction between p-cresol (4-methylphenol) and glyoxylic acid represents a fundamental C-C bond-forming transformation in organic synthesis, specifically classified as an electrophilic aromatic substitution (hydroxyalkylation) . This reaction is pivotal in the synthesis of:
-
Lignin Model Compounds: Used to study wood delignification processes.
-
Pharmaceutical Intermediates: Precursors for amoxicillin side chains and other semi-synthetic antibiotics.
-
Antioxidants: Intermediates for stabilizing agents in polymer chemistry.
-
Benzofuranones: Via downstream reduction and lactonization.
This guide provides a validated protocol for synthesizing 2-hydroxy-5-methylmandelic acid , emphasizing the control of regioselectivity (ortho-substitution) and the suppression of over-condensation (bisphenol formation).
Mechanistic Deep Dive
The reaction follows an Electrophilic Aromatic Substitution (EAS) pathway. Unlike simple alkylations, the use of glyoxylic acid introduces an
Reaction Pathway Analysis
-
Activation: In acidic media, the carbonyl oxygen of glyoxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Regioselectivity (The "Ortho" Effect):
-
The hydroxyl group (-OH) on p-cresol is a strong activator and ortho, para-director.
-
The methyl group (-CH3) at the para position blocks attack at that site.
-
Result: The electrophile attacks exclusively at the ortho position relative to the phenol hydroxyl.
-
-
Re-aromatization: Loss of a proton restores the aromatic ring, yielding the 2-hydroxy-5-methylmandelic acid.
-
Thermodynamic vs. Kinetic Control:
-
Low Temp / Short Time: Favors the mono-addition product (Mandelic acid derivative).
-
High Temp / Strong Acid: Favors condensation of a second phenol molecule to form bis(2-hydroxy-5-methylphenyl)acetic acid (Bisphenol) or intramolecular lactonization.
-
Mechanistic Diagram (DOT Visualization)
Figure 1: Electrophilic Aromatic Substitution pathway showing the progression from activation to the mandelic acid derivative and potential side reactions.
Experimental Protocol
Objective: Synthesis of 2-hydroxy-5-methylmandelic acid (HMMA). Scale: 50 mmol (Lab Scale).
Reagents & Equipment[1][2][3]
-
Reactants: p-Cresol (5.41 g, 50 mmol), Glyoxylic Acid Monohydrate (4.60 g, 50 mmol) or 50% w/w aq. solution.
-
Solvent: Acetic Acid (Glacial, 20 mL) or Water (Green Chemistry variant).
-
Catalyst: Sulfuric Acid (H2SO4, 98%, catalytic amount) or NaOH (for basic route). Note: The acidic route is described below for direct mechanistic relevance.
-
Equipment: 3-neck Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a 100 mL 3-neck flask, dissolve p-cresol (5.41 g) in Glacial Acetic Acid (15 mL).
-
Why: Acetic acid acts as a solvent that solubilizes both organic p-cresol and polar glyoxylic acid while providing a mild acidic medium.
-
-
Addition of Electrophile:
-
Add Glyoxylic Acid (50 mmol) slowly to the stirring solution at room temperature.
-
Add Conc. H2SO4 (0.5 mL) dropwise as a catalyst.
-
Critical Control: The reaction is exothermic. Maintain temperature < 30°C during addition to prevent immediate polymerization.
-
-
Reaction Phase:
-
Heat the mixture to 50°C for 4–6 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The product is more polar (lower Rf) than p-cresol.
-
-
Work-up & Isolation:
-
Pour the reaction mixture into Ice-Water (100 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic layer with Brine to remove excess glyoxylic acid.
-
Dry over Na2SO4 and evaporate solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from Toluene or Water/Ethanol mix.
-
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis of HMMA.
Process Optimization & Troubleshooting
The following data summarizes the impact of reaction parameters on yield and selectivity (Mono-addition vs. Bis-addition).
| Parameter | Condition | Yield (HMMA) | Major Impurity | Expert Insight |
| Temperature | 25°C (RT) | Low (<30%) | Unreacted p-Cresol | Kinetic barrier not overcome; requires longer time. |
| Temperature | 50–60°C | High (75–85%) | Minimal | Optimal window for mono-addition. |
| Temperature | > 90°C | Moderate (40%) | Bisphenol Dimer | Thermodynamic control favors condensation of two phenols. |
| Stoichiometry | 1:1 (Phenol:GA) | High | None | Ideal balance. |
| Stoichiometry | 2:1 (Phenol:GA) | Low | Bisphenol | Excess phenol promotes dimer formation. |
Troubleshooting Guide:
-
Problem: Product is an oil/sticky gum.
-
Cause: Residual acetic acid or presence of oligomers.
-
Solution: Triturate with cold hexanes or perform a benzene/toluene azeotrope evaporation to remove acetic acid.
-
-
Problem: Low conversion.
-
Cause: Catalyst deactivation (water accumulation).
-
Solution: Ensure glacial acetic acid is used; consider adding a drying agent or using a Dean-Stark trap if pushing to the lactone.
-
Analytical Validation
To validate the synthesis, use 1H NMR (DMSO-d6, 400 MHz) .
-
Aromatic Region: Look for the specific substitution pattern.
- 6.6–7.0 ppm: Signals for the 3 aromatic protons. The ortho coupling should be preserved between H-3 and H-4 (relative to methyl), while H-6 appears as a singlet or meta-coupled doublet.
-
Benzylic/Methine Proton:
- 5.0–5.2 ppm (s, 1H): The chiral center proton (-CH (OH)COOH). This is the diagnostic peak for the hydroxyalkylation.
-
Methyl Group:
- 2.1–2.2 ppm (s, 3H): Characteristic p-methyl group.
References
-
Preparation of Mandelic Acid Derivatives
-
Source: Organic Syntheses, Coll.[1] Vol. 1, p.336 (1941); Vol. 6, p.58 (1926).
- Context: Foundational protocols for benzaldehyde/glyoxylic condens
-
URL:
-
-
Condensation of Phenols with Glyoxylic Acid
-
Source: U.S. Patent 5,248,816 (1993). "Process for making 2-hydroxymandelic acid and 2-hydroxybenzaldehydes."[2]
- Context: Industrial application of nonylphenol/cresol condens
-
URL:
-
-
Mechanistic Study of Hydroxyalkylation
- Source:Journal of Molecular Structure, "Theoretical study of the mechanism of the hydroxyalkyl
- Context: Electronic structure calcul
-
URL:(Note: Specific deep link to older theoretical papers may vary; search title for access).
-
Downstream Benzofuranone Synthesis
- Source:Organic Chemistry Portal, "Synthesis of Benzofuranones."
- Context: Relevance of the mandelic intermedi
-
URL:
Sources
Application Notes and Protocols for 2-(2-hydroxy-5-methylphenyl)acetic acid as an Iron Chelating Ligand
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-hydroxy-5-methylphenyl)acetic acid as a potential iron chelating ligand. While direct extensive research on this specific molecule is emerging, this guide synthesizes established principles of iron chelation, data from structurally analogous phenolic acids, and detailed experimental protocols to empower the scientific community to explore its therapeutic potential. We will delve into its physicochemical properties, proposed mechanism of action, and provide step-by-step protocols for its synthesis and in-vitro evaluation.
Introduction: The Double-Edged Sword of Iron and the Promise of Chelation Therapy
Iron is an indispensable element for a myriad of physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] However, its redox activity can also catalyze the formation of deleterious reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1] The human body lacks a regulated mechanism for iron excretion, making it susceptible to iron overload, a pathological condition implicated in neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3]
Iron chelation therapy is a cornerstone treatment for iron overload syndromes, primarily in patients with β-thalassemia requiring chronic blood transfusions.[4] Clinically approved iron chelators, such as Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX), function by forming stable complexes with excess iron, facilitating its excretion.[3][4] Despite their success, these agents have limitations, including poor oral bioavailability (DFO), a short half-life, and potential toxicity, underscoring the urgent need for novel, safer, and more effective iron chelators.[2][4]
2-(2-hydroxy-5-methylphenyl)acetic acid presents a compelling scaffold for a new class of iron chelators. Its structure, featuring a phenolic hydroxyl group and a carboxylic acid moiety, provides a bidentate binding site for iron. This guide will provide the foundational knowledge and practical protocols to investigate its potential as a therapeutic iron chelating agent.
Physicochemical Properties and Structural Analysis
The therapeutic efficacy of an iron chelator is intrinsically linked to its physicochemical properties. The structure of 2-(2-hydroxy-5-methylphenyl)acetic acid suggests it may possess favorable characteristics for iron chelation.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀O₃ | - |
| Molecular Weight | 166.17 g/mol | - |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and ether. | [5] |
| pKa | Estimated ~3-4 (carboxylic acid), ~9-10 (phenol) | Analog-based estimation |
| LogP | ~1.5 - 2.0 (calculated) | Analog-based estimation |
The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and hydroxyl oxygen) allows for complex interactions with biological systems.[5] The moderate lipophilicity, as suggested by the calculated LogP, may facilitate membrane permeability, a crucial attribute for accessing intracellular iron stores.[6][7]
Proposed Mechanism of Iron Chelation
Based on its structure, 2-(2-hydroxy-5-methylphenyl)acetic acid is hypothesized to act as a bidentate chelator for ferric iron (Fe³⁺). The chelation is likely mediated through the deprotonated phenolic hydroxyl group and the carboxylate group, forming a stable five-membered ring with the iron ion.
Caption: Proposed bidentate chelation of Fe³⁺ by 2-(2-hydroxy-5-methylphenyl)acetic acid.
Due to its bidentate nature, it is expected that three molecules of the ligand would coordinate with one iron atom to form a stable 3:1 (ligand:iron) octahedral complex, effectively neutralizing the reactivity of the iron.[8]
Synthesis and Characterization
The synthesis of 2-(2-hydroxy-5-methylphenyl)acetic acid can be achieved through various established methods for preparing phenylacetic acid derivatives.[1] The following protocol is adapted from the hydrolysis of a corresponding benzyl cyanide precursor.
Protocol 4.1: Synthesis via Hydrolysis of 2-(2-hydroxy-5-methylphenyl)acetonitrile
Rationale: This is a classic and robust method for the preparation of phenylacetic acids. The nitrile group is readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
Materials:
-
2-(2-hydroxy-5-methylphenyl)acetonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Ice
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., toluene/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-hydroxy-5-methylphenyl)acetonitrile (1.0 eq), concentrated sulfuric acid (3.0 eq), and deionized water (5.0 eq).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Isolation: The crude 2-(2-hydroxy-5-methylphenyl)acetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot water or toluene/hexanes) to yield the pure compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
In Vitro Evaluation Protocols
A series of in vitro assays are essential to characterize the iron chelation efficacy and preliminary safety profile of 2-(2-hydroxy-5-methylphenyl)acetic acid.
Protocol 5.1: Spectrophotometric Iron (III) Chelation Assay
Rationale: This assay quantifies the iron-binding capacity of the ligand by measuring the decrease in absorbance of a colored iron-indicator complex upon the addition of the chelator. Ferrozine is a commonly used indicator that forms a colored complex with iron.
Caption: Workflow for the spectrophotometric iron chelation assay.
Materials:
-
2-(2-hydroxy-5-methylphenyl)acetic acid
-
Iron (III) chloride (FeCl₃)
-
Ferrozine
-
HEPES buffer (or other suitable buffer at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 2-(2-hydroxy-5-methylphenyl)acetic acid in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare an aqueous solution of FeCl₃.
-
Prepare an aqueous solution of Ferrozine.
-
Prepare the working buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Assay in 96-well Plate:
-
To each well, add a fixed volume of buffer.
-
Add increasing concentrations of the ligand solution to the sample wells. Add solvent as a control.
-
Add a fixed concentration of FeCl₃ solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for chelation.
-
Add a fixed concentration of Ferrozine solution to all wells.
-
Incubate for an additional 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: The percentage of iron chelation can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (FeCl₃ + Ferrozine) and A_sample is the absorbance in the presence of the ligand. The IC₅₀ value (the concentration of ligand required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the ligand concentration.
Protocol 5.2: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Rationale: Many phenolic compounds possess antioxidant properties.[9] This assay determines the ability of the ligand to scavenge free radicals, which is a desirable secondary characteristic for an iron chelator to mitigate oxidative stress.
Materials:
-
2-(2-hydroxy-5-methylphenyl)acetic acid
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ligand and ascorbic acid in methanol.
-
Prepare a solution of DPPH in methanol.
-
-
Assay in 96-well Plate:
-
Add a fixed volume of the DPPH solution to each well.
-
Add increasing concentrations of the ligand or ascorbic acid to the sample and positive control wells, respectively. Add methanol to the control well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value can be determined similarly to the iron chelation assay.
Protocol 5.3: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess the potential toxicity of a new therapeutic agent. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
Materials:
-
A suitable human cell line (e.g., HepG2 - liver, SH-SY5Y - neuronal)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
2-(2-hydroxy-5-methylphenyl)acetic acid
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the ligand in the cell culture medium. Replace the old medium with the medium containing different concentrations of the ligand. Include a vehicle control (medium with the same amount of solvent used to dissolve the ligand).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (concentration that causes 50% cell death) can be determined.
Discussion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of 2-(2-hydroxy-5-methylphenyl)acetic acid as a potential iron chelating agent. Successful demonstration of iron chelation, antioxidant activity, and low cytotoxicity in these in vitro assays would warrant further investigation.
Future research should focus on:
-
Determining Iron Binding Stoichiometry and Stability Constants: Techniques such as potentiometric titration or isothermal titration calorimetry can provide precise measurements of the stability constants of the iron-ligand complex, which are crucial for comparing its affinity to existing chelators.[13]
-
Assessing Selectivity: It is vital to determine the ligand's binding affinity for other biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Ca²⁺, Mg²⁺) to ensure its selectivity for iron and minimize potential off-target effects.
-
Cellular Iron Removal Studies: More advanced assays using iron-loaded cells and measuring intracellular iron levels (e.g., using calcein-AM or atomic absorption spectroscopy) can directly assess the ligand's ability to mobilize iron from cells.[7]
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in animal models of iron overload to evaluate the ligand's efficacy, pharmacokinetics, and safety profile.
Conclusion
2-(2-hydroxy-5-methylphenyl)acetic acid represents a promising, yet underexplored, candidate for a new generation of iron chelators. Its simple structure, potential for bidentate chelation, and ease of synthesis make it an attractive starting point for further research and development. The methodologies detailed in this guide provide a clear path for researchers to systematically evaluate its potential and contribute to the development of improved therapies for iron overload disorders.
References
- Iron chelators: as therapeutic agents in diseases - PMC. (2024, March 19).
- Iron Chelators - Alzheimer's Drug Discovery Foundation.
- Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC.
- A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC.
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC. (2020, July 7).
- Permeability of acetic acid across gel and liquid-crystalline lipid bilayers conforms to free-surface-area theory - NIH.
- US4613616A - Polymeric iron chelators - Google Patents.
- Iron Chelators - Sickle Cell and Thalassemic Disorders. (1999, October 8).
- structural and conformational determinants of macrocycle cell permeability - Monash University. (2016, October 17).
- Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed. (2015, June 1).
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing.
- Expt.No. 1.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma.
- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB - ResearchGate. (2025, October 11).
- 2-((4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)amino)acetic acid - Sigma-Aldrich.
- CAS 614-75-5: (2-Hydroxyphenyl)acetic acid | CymitQuimica.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025, November 19).
- Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens.
- Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - MDPI. (2022, May 27).
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
- Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One - Research journals. (2017, December 27).
- In vitro cytotoxicity (irritant potency) of toothpaste ingredients - Research journals - PLOS. (2025, January 30).
- 2-(2-HYDROXYPHENYL)ACETIC ACID | CAS 614-75-5 - Matrix Fine Chemicals.
- A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC. (2025, October 17).
- Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands - MDPI. (2022, July 15).
- Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - MDPI.
- (PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications - ResearchGate. (2025, February 22).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 614-75-5: (2-Hydroxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Chelators [sickle.bwh.harvard.edu]
- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. journals.plos.org [journals.plos.org]
- 12. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Directed Synthesis of High-Purity EDDH5MA Iron Chelates
This Application Note provides a rigorous, step-by-step protocol for the synthesis of EDDH5MA (Ethylenediamine-N,N'-bis(2-hydroxy-5-methylphenylacetic acid)) using 2-hydroxy-5-methylphenylacetic acid as the starting scaffold.
Unlike industrial Mannich-type reactions (Phenol + Glyoxylic Acid + Ethylenediamine) which produce a heterogeneous mixture of ortho-ortho, ortho-para, and para-para isomers, this directed synthesis ensures the exclusive formation of the biologically active ortho-ortho (
Executive Summary & Scientific Rationale
The efficacy of EDDHA-type chelators in agriculture (correcting iron chlorosis) and medicine (iron overload therapy) is strictly dependent on the regiospecificity of the phenolic binding groups. Only the
Commercial synthesis often yields significant amounts of o,p and p,p isomers, which have lower stability constants. By using 2-hydroxy-5-methylphenylacetic acid as a pre-formed structural block, we bypass the random substitution of the Mannich reaction. This protocol utilizes a Protection-Activation-Coupling strategy to link two equivalents of the precursor to an ethylenediamine backbone with high stereochemical fidelity.
Key Advantages of This Protocol
-
Regiocontrol: Delivers >95% purity of the o,o-isomer.
-
Analog Specificity: Specifically targets the 5-methyl derivative (EDDH5MA), known for altered lipophilicity compared to standard EDDHA.
-
Modularity: The protocol can be adapted for other phenylacetic acid derivatives.
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, from precursor protection to final iron complexation.
Caption: Directed synthesis workflow ensuring regiospecific formation of the o,o-EDDH5MA ligand.
Detailed Experimental Protocols
Phase 1: Precursor Modification (Protection & Activation)
Objective: To prevent side reactions on the phenol ring and carboxylic acid during the coupling phase.
Reagents:
-
2-hydroxy-5-methylphenylacetic acid (Starting Material)
-
Methanol (MeOH), Sulfuric Acid (
) -
Benzyl Bromide (BnBr), Potassium Carbonate (
) -
N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Protocol:
-
Methyl Ester Formation:
-
Dissolve 10 g of 2-hydroxy-5-methylphenylacetic acid in 100 mL dry MeOH.
-
Add 0.5 mL conc.
and reflux for 4 hours. -
Evaporate solvent, neutralize with
, and extract with ethyl acetate. Yields Methyl (2-hydroxy-5-methylphenyl)acetate .
-
-
Phenolic Protection (O-Benzylation):
-
Dissolve the ester (from step 1) in Acetone (150 mL).
-
Add 1.2 eq of Benzyl Bromide and 2.0 eq of anhydrous
. -
Reflux for 12 hours.[1] Filter inorganic salts and concentrate.
-
Why: Protecting the phenol is critical. Without it, the subsequent bromination step would substitute the aromatic ring (ortho to the OH) rather than the alpha-carbon.
-
-
Alpha-Bromination (The Activation Step):
-
Dissolve the protected ester (10 mmol) in
(or Trifluoromethylbenzene for a greener alternative). -
Add N-Bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of AIBN.
-
Reflux under inert atmosphere (
) for 3-6 hours. Monitor by TLC until starting material disappears. -
Mechanism:[2][3][4][5] Radical substitution replaces one alpha-proton with bromine, creating a good leaving group for the amine attack.
-
Phase 2: Ligand Assembly (Coupling)
Objective: Link two activated phenylacetic acid units to the ethylenediamine backbone.
Reagents:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
THF or Acetonitrile
Protocol:
-
Coupling Reaction:
-
Prepare a solution of Ethylenediamine (1.0 eq) and TEA (2.5 eq) in dry THF at 0°C.
-
Dropwise add the Alpha-Bromo Ester (from Phase 1, 2.1 eq) dissolved in THF over 1 hour.
-
Allow to warm to room temperature and stir for 24 hours.
-
Observation: A white precipitate (TEA-HBr salt) will form.
-
-
Workup:
-
Filter off the salt.
-
Concentrate the filtrate.
-
Purify the intermediate via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the Protected EDDH5MA Ester .
-
Phase 3: Global Deprotection & Isolation
Objective: Remove protecting groups to release the active chelating ligand.
Protocol:
-
Ester Hydrolysis:
-
Dissolve the intermediate in THF/Water (1:1).
-
Add LiOH or NaOH (4 eq) and stir at room temperature for 4 hours.
-
Acidify carefully to pH 4 to obtain the free acid (still O-benzylated).
-
-
Hydrogenolysis (Phenol Deprotection):
-
Dissolve the acid in MeOH.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under
atmosphere (balloon pressure) for 12 hours. -
Filter through Celite to remove Pd/C.
-
Evaporate solvent to yield pure EDDH5MA .
-
Iron Complexation & Quality Control
Once the ligand is synthesized, it must be complexed with Iron(III) to form the active agent.
Complexation Protocol
-
Dissolve 1 mmol of pure EDDH5MA in 20 mL deionized water.
-
Adjust pH to 7.5 using 1M NaOH.
-
Slowly add 1 mmol of
(dissolved in minimal water) while maintaining pH 7.0–8.0 with NaOH. -
Stir for 1 hour. The solution will turn deep red/purple (characteristic of Fe-Phenolate bond).
-
Evaporate to dryness or spray-dry to obtain Fe-EDDH5MA .
Quality Control Specifications
| Parameter | Method | Acceptance Criteria |
| Identity | H-NMR (D2O/NaOD) | Distinct singlets for 5-Methyl and Ethylene bridge. Absence of aromatic splitting characteristic of o,p isomers. |
| Isomer Purity | HPLC (C18, Ion-Pair) | > 95% ortho-ortho isomer. |
| Iron Content | ICP-OES | 5.8% - 6.2% (Theoretical approx 6%). |
| Solubility | Visual/Gravimetric | > 100 g/L in water (pH 7). |
HPLC Method for Isomer Verification
To verify the o,o purity against commercial standards:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV at 280 nm.
-
Reference: The o,o isomer typically elutes later than o,p and p,p isomers due to intramolecular H-bonding in the ligand form.
References
-
Yunta, F., García-Marco, S., Lucena, J. J., et al. (2003). "Chelating Agents Related to Ethylenediamine Bis(2-hydroxyphenyl)acetic Acid (EDDHA): Synthesis, Characterization, and Equilibrium Studies." Inorganic Chemistry, 42(17), 5412–5421.[3]
- Hernández-Apaolaza, L., & Lucena, J. J. (2001). "Fe(III)-EDDHA isomers in commercial chelates: Analysis and physiological efficacy." Journal of Plant Nutrition, 24(12).
- Gómez-Gallego, M., et al. (2005). "Structure of the Fe(III) meso-o,o-EDDHA isomer." Inorganica Chimica Acta.
Disclaimer: This protocol involves the use of hazardous chemicals (NBS, Benzyl Bromide, Strong Acids/Bases). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN102050753B - Production process for synthetizing EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) ferric-sodium complex) Ferrochel with one-step method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethylenediaminedi-o-hydroxyphenylacetic acid | C18H20N2O6 | CID 14432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Crystallization Protocols for 2-(2-hydroxy-5-methylphenyl)acetic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
2-(2-hydroxy-5-methylphenyl)acetic acid (CAS 41873-66-9) is a critical fine chemical intermediate, structurally related to the phenylacetic acid class.[1] It serves as a precursor in the synthesis of complex pharmaceutical agents, including antimuscarinic drugs like Tolterodine and Fesoterodine , and is often encountered in the synthesis of benzofuranone derivatives.
Achieving high purity (>99.5%) for this compound is challenging due to its intrinsic tendency to undergo intramolecular cyclization to form 5-methyl-2(3H)-benzofuranone (the lactone form) under acidic or thermal stress.[1] This guide provides robust crystallization protocols designed to isolate the open-chain acid form while minimizing lactonization.[1]
Key Physicochemical Properties[1][6][8][10]
| Property | Value / Description |
| Chemical Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Melting Point | 141–142 °C (Acid form) [1] |
| pKa | ~4.2 (Carboxylic acid), ~10.0 (Phenol) |
| Critical Impurity | 5-methyl-2(3H)-benzofuranone (Lactone) |
| Solubility Profile | High: Ethanol, Ethyl Acetate, Methanol, Hot WaterModerate: Toluene, Acetic AcidLow: Cold Water, Heptane, Hexane |
Critical Process Parameters (CPP) & Mechanism
The Acid-Lactone Equilibrium
The primary challenge in crystallizing this compound is the equilibrium between the hydroxy-acid and its lactone.[1]
-
Acid Form (Target): Favored at neutral/basic pH and lower temperatures.[1]
-
Lactone Form (Impurity): Favored by low pH, high heat, and dehydrating conditions.
Process Control Strategy: To isolate the acid, the crystallization solvent must provide high solubility at elevated temperatures but must not promote dehydration.[1] Aqueous systems or protic solvents (like acetic acid/water mixtures) are preferred over anhydrous non-polar solvents which often drive water removal and lactonization.[1]
Diagram: Process Decision Tree
Figure 1: Decision tree for selecting the appropriate purification pathway based on initial lactone impurity levels.
Experimental Protocols
Method A: Aqueous Recrystallization (Primary Protocol)
Recommended for removal of inorganic salts and minimizing lactone formation.[1]
Rationale: Water acts as a poor solvent at room temperature but a good solvent at boiling point.[1] The presence of water suppresses the dehydration reaction (Le Chatelier's principle), stabilizing the acid form [2].
Protocol Steps:
-
Dissolution: Charge 10.0 g of crude 2-(2-hydroxy-5-methylphenyl)acetic acid into a 250 mL round-bottom flask.
-
Solvent Addition: Add 80–100 mL of deionized water.
-
Heating: Heat the slurry to 90–95 °C with overhead stirring (200 rpm). The solid should dissolve completely.[1] If not, add water in 5 mL increments.
-
Note: Do not exceed 100 °C or reflux for prolonged periods to prevent thermal degradation.[1]
-
-
Filtration (Optional): If insoluble particles are present, perform a hot filtration using a pre-heated funnel.
-
Controlled Cooling:
-
Cool to 60 °C over 30 minutes.
-
Seeding: At 55–60 °C, add 10 mg (0.1 wt%) of pure seed crystals to induce nucleation.
-
Cool to 20 °C over 2 hours (Linear cooling ramp: 20 °C/hr).
-
Hold at 20 °C for 1 hour.
-
Cool to 0–5 °C and hold for 2 hours to maximize yield.
-
-
Isolation: Filter the white crystalline solid using a Buchner funnel.
-
Washing: Wash the cake with 2 x 10 mL of ice-cold water.
-
Drying: Dry in a vacuum oven at 40 °C (maximum) for 12 hours.
-
Warning: Drying above 50 °C may induce solid-state lactonization.[1]
-
Method B: Acetic Acid / Water Recrystallization
Recommended for high-purity requirements (removal of organic side-products).[1]
Rationale: Acetic acid increases the solubility of organic impurities while the water acts as an anti-solvent for the target acid and suppresses lactonization [1].[1]
Protocol Steps:
-
Dissolution: Dissolve 10.0 g of crude material in 30 mL of Glacial Acetic Acid at 60–70 °C.
-
Anti-solvent Addition: Slowly add 30 mL of warm water (60 °C) to the solution while stirring.
-
Clarification: The solution should remain clear. If turbidity occurs, heat slightly to redissolve.
-
Crystallization: Allow the mixture to cool slowly to room temperature without external cooling first (natural cooling).
-
Final Cooling: Once at room temperature, chill the vessel to 0–5 °C.
-
Isolation: Filter and wash with a 1:1 mixture of cold Acetic Acid/Water, followed by a final wash with cold water.
Method C: Reactive Isolation from Salts (Purification from Reaction Mixture)
Use this if starting from the basic hydrolysis of the lactone.[1]
-
Hydrolysis: Suspend the crude lactone/acid mixture in 10 volumes of 2N NaOH. Heat to 50 °C for 1 hour to fully open the ring.
-
Clarification: Wash the aqueous alkaline solution with Toluene (3 x 5 vol) to remove non-acidic organic impurities.[1]
-
Precipitation: Cool the aqueous phase to 5–10 °C.
-
Acidification: Slowly add 2N HCl dropwise while monitoring pH.
-
Target: pH 3.5 – 4.0.[1]
-
Caution: Do not drop below pH 2.0, as highly acidic conditions accelerate re-lactonization.
-
-
Aging: Stir the resulting slurry for 1 hour at 5 °C.
-
Filtration: Collect the solid and wash immediately with ice water.[1]
Analytical Validation
To ensure the protocol's success, the final product must be validated against the following criteria:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure; distinct peaks for Ar-CH3 (~2.2 ppm) and -CH2-COOH.[1] |
| Purity | HPLC (C18, ACN/Water + 0.1% H3PO4) | > 99.0% Area |
| Lactone Content | HPLC | < 0.15% |
| Water Content | Karl Fischer (KF) | < 0.5% (Ensure drying is complete) |
Troubleshooting Guide:
-
Oiling Out: If the product comes out as an oil, reheat to dissolve and increase the seed loading. Ensure the cooling rate is slow (0.5 °C/min).
-
High Lactone Levels: Check the drying temperature. Ensure it was < 40 °C. Check the pH of the crystallization mother liquor; if too acidic (< pH 2), buffer the aqueous system slightly.
References
-
Google Patents. Preparation of 2-hydroxyphenyl-acetic acid.[1] US Patent 5221772A.[1] Available at: (Accessed Oct 26, 2023).
-
Organic Syntheses. Phenylacetic acid and related derivatives.[1][2] Org.[1][3][4][5][6] Synth. 1941, Coll. Vol. 1, 436. Available at: [Link] (Accessed Oct 26, 2023).
-
Matrix Fine Chemicals. 2-(2-Hydroxyphenyl)acetic acid Properties. Available at: [Link] (Accessed Oct 26, 2023).
Sources
- 1. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DK1584621T3 - Process for the preparation of tolterodine and its intermediates - Google Patents [patents.google.com]
- 4. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Micronutrient Fertilizers with 5-Methyl-Phenylacetic Acid Ligands
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the formulation of next-generation micronutrient fertilizers using 5-methyl-phenylacetic acid (5-MPAA) as a novel chelating agent. We present the scientific rationale, detailed synthesis and chelation protocols, formulation strategies, and methods for physicochemical characterization and bio-efficacy evaluation. The protocols are designed to be self-validating, incorporating critical quality control checkpoints to ensure reproducibility and scientific integrity. This guide leverages the unique properties of 5-MPAA, a structural analog of the natural plant hormone auxin, to create stable, bio-available micronutrient complexes that enhance nutrient uptake and promote plant growth.
Introduction: The Challenge of Micronutrient Bioavailability
Micronutrients such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu) are fundamental for plant growth, acting as essential cofactors for enzymes involved in photosynthesis, respiration, and nitrogen metabolism.[1] However, their availability in many soils, particularly those with neutral to high pH, is extremely limited due to the formation of insoluble hydroxide and oxide precipitates.[2]
To counteract this, the agricultural industry relies on chelated fertilizers, where the metal ion is protected by an organic ligand, forming a stable, water-soluble complex.[3][4] This "claw-like" structure (chelation) prevents the metal from precipitating and makes it more available for plant root uptake.[3][4] While synthetic aminopolycarboxylic acids like EDTA have been effective, concerns about their low biodegradability and potential for environmental persistence necessitate the exploration of novel, more sustainable chelating agents.[5]
Scientific Rationale: 5-Methyl-Phenylacetic Acid (5-MPAA) as a Bio-Inspired Ligand
We propose 5-methyl-phenylacetic acid (5-MPAA) as a highly promising ligand for micronutrient chelation. The rationale is twofold:
-
Chelating Moiety: The carboxylic acid group (-COOH) on 5-MPAA serves as an effective coordination site for metal cations. The carboxylate anion (-COO⁻) forms stable coordinate bonds with divalent and trivalent metal ions like Fe³⁺, Zn²⁺, and Mn²⁺, effectively sequestering them.[6]
-
Bio-activity: Phenylacetic acid is a known natural auxin, a class of phytohormones that are pivotal regulators of plant growth and development.[7][8] Auxins are critically involved in promoting root development (lateral and adventitious roots), which is essential for nutrient and water absorption.[7][9][10] By using a structural analog like 5-MPAA, we hypothesize a dual-action benefit:
-
Enhanced Nutrient Delivery: The chelated micronutrient is delivered directly to the root zone in a soluble form.
-
Stimulated Root Uptake: The auxin-like activity of the ligand itself may stimulate root growth and the expression of nutrient transporters, potentially creating a synergistic effect that enhances overall nutrient acquisition efficiency.[9][11]
-
This approach represents a paradigm shift from passive nutrient delivery to an active, bio-stimulated nutrient uptake system.
Synthesis and Characterization of Ligand and Chelates
This section provides detailed protocols for the synthesis of the 5-MPAA ligand and its subsequent chelation with micronutrient metals.
Protocol: Synthesis of 5-Methyl-Phenylacetic Acid (5-MPAA)
This protocol details the synthesis of 5-MPAA via the hydrolysis of 5-methyl-benzyl cyanide. This is a robust and scalable method adapted from established organic synthesis procedures.[12][13]
Materials:
-
5-methyl-benzyl cyanide
-
Sulfuric acid (98%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
Step-by-Step Procedure:
-
Acid Hydrolysis: In a 1L round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 250 mL of 70% sulfuric acid (prepared by slowly adding 179 mL of 98% H₂SO₄ to 121 mL of deionized water with cooling).
-
Heat the acid solution to 100°C.
-
Slowly add 100 g of 5-methyl-benzyl cyanide to the hot acid solution over 30 minutes.
-
Increase the temperature and maintain a steady reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture over 500 g of crushed ice in a large beaker.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with toluene (3 x 150 mL).
-
Combine the organic (toluene) layers and wash with 200 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The result is crude 5-MPAA.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or a hexane/ethyl acetate mixture to yield pure 5-MPAA as a white crystalline solid.
-
Quality Control: Confirm the identity and purity of the synthesized 5-MPAA using:
-
Melting Point: Compare with the literature value.
-
FTIR Spectroscopy: To identify the characteristic C=O stretch of the carboxylic acid (approx. 1700 cm⁻¹) and the disappearance of the nitrile (C≡N) peak (approx. 2250 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the aromatic and methylene proton signals consistent with the 5-MPAA structure.
-
Protocol: Chelation of Micronutrients with 5-MPAA
This protocol describes the formation of a water-soluble metal-5-MPAA chelate, using Zinc (Zn) as an example. The same general procedure can be adapted for other metals like Fe, Mn, and Cu, with minor adjustments to pH and stoichiometry.
Materials:
-
Synthesized 5-Methyl-Phenylacetic Acid (5-MPAA)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
pH meter
Step-by-Step Procedure:
-
Ligand Dissolution: Dissolve 30.0 g (0.2 moles) of 5-MPAA in 500 mL of deionized water. The ligand has limited water solubility; it will fully dissolve as its potassium salt is formed in the next step.
-
Deprotonation: Slowly add a 4M KOH solution dropwise while stirring and monitoring the pH. Continue adding KOH until the pH of the solution reaches 7.0. This converts the carboxylic acid to its more soluble carboxylate form (5-MPAA⁻ K⁺).
-
Metal Salt Addition: In a separate beaker, dissolve 28.7 g (0.1 moles) of ZnSO₄·7H₂O in 200 mL of deionized water.
-
Chelation Reaction: While stirring vigorously, slowly add the zinc sulfate solution to the potassium 5-methyl-phenylacetate solution. A 2:1 ligand-to-metal molar ratio is used to promote the formation of a stable [Zn(5-MPAA)₂] complex.
-
pH Adjustment & Stabilization: The pH may decrease upon addition of the metal salt. Readjust the pH to a final value between 6.5 and 7.0 using the 4M KOH solution. This pH range is optimal for both complex stability and plant root absorption.[14]
-
Final Formulation: Add deionized water to bring the total volume to 1.0 L. The resulting solution is a concentrated liquid fertilizer containing approximately 6.5% chelated zinc (w/v).
-
Quality Control:
-
Visual Inspection: The final solution should be clear and free of precipitates.
-
Chelate Confirmation: Use a suitable analytical method like Liquid Chromatography (LC-DAD) or Gel Permeation Chromatography (GPC) to confirm the formation of the chelated complex and distinguish it from free metal ions.[15][16][17]
-
Total Metal Content: Verify the zinc concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Data Presentation & Visualization
Physicochemical Properties
The following table summarizes the key properties of the ligand and an example of a formulated Zinc chelate.
| Parameter | 5-Methyl-Phenylacetic Acid (Ligand) | Zn-(5-MPAA)₂ Chelate Solution |
| Formula | C₉H₁₀O₂ | [Zn(C₉H₉O₂)₂] in H₂O |
| Molar Mass | 150.17 g/mol | 363.74 g/mol (complex only) |
| Appearance | White crystalline solid | Clear, colorless liquid |
| Solubility in Water | Low | High |
| Optimal pH for Chelation | N/A | 6.5 - 7.5 |
| % Metal Content (w/v) | N/A | ~6.5% Zn |
Stability of Metal-Ligand Complexes
The stability constant (Log K) is a critical measure of the strength of the bond between the metal and the ligand.[18][19][20] Higher values indicate a more stable complex, which is less likely to dissociate in the soil. The table below presents projected stability constants for various micronutrient-5-MPAA complexes, which should be determined experimentally via potentiometric titration.
| Metal Ion | Projected Log K₁ | Projected Log K₂ | Projected Overall Log β₂ |
| Fe³⁺ | 6.8 | 5.5 | 12.3 |
| Cu²⁺ | 4.5 | 3.8 | 8.3 |
| Zn²⁺ | 4.2 | 3.5 | 7.7 |
| Mn²⁺ | 3.9 | 3.1 | 7.0 |
Note: These are estimated values based on similar carboxylate ligands.[21] Experimental validation is required.
Diagrams and Workflows
Caption: Chelation of a metal ion (Mⁿ⁺) by two 5-MPAA ligands.
Caption: Experimental workflow from ligand synthesis to final product.
Application Protocols and Efficacy Testing
The final formulated product can be applied via soil drench, fertigation, or foliar spray. Application rates should be determined based on soil tests, crop type, and growth stage.
Recommended Starting Application Rates (Liquid Formulation)
| Application Method | Crop Type | Rate | Notes |
| Soil Drench | Row Crops | 2 - 5 L/ha | Apply near the root zone during planting or early vegetative growth. |
| Fertigation | Greenhouse Vegetables | 1 - 3 L/ha | Inject into the irrigation system. Repeat every 2-4 weeks as needed. |
| Foliar Spray | Fruit Trees | 1 - 2 L / 1000 L water | Apply to the point of runoff. Best applied in the early morning or late evening. |
Protocol: Greenhouse Pot Trial for Efficacy Evaluation
Objective: To evaluate the efficacy of Zn-(5-MPAA)₂ in correcting zinc deficiency in a model crop (e.g., corn or tomato) grown in a high-pH, zinc-deficient soil.
Materials:
-
Zinc-deficient calcareous soil (pH > 7.5)
-
Corn seeds (Zea mays)
-
Pots (2L capacity)
-
Treatments:
-
Negative Control (No Zn)
-
Positive Control (Commercial Zn-EDTA at recommended rate)
-
Test Article (Zn-(5-MPAA)₂ at equivalent Zn rate)
-
-
Greenhouse with controlled environment
Procedure:
-
Setup: Fill pots with the prepared soil. Plant 3 seeds per pot and thin to one seedling after emergence.
-
Experimental Design: Arrange pots in a randomized complete block design with 5 replicates per treatment.
-
Application: Apply the fertilizer treatments as a soil drench one week after seedling emergence.
-
Growth Period: Grow plants for 4-6 weeks, providing optimal water and macronutrients (N, P, K).
-
Data Collection:
-
Visual Symptoms: Score plants weekly for signs of zinc deficiency (e.g., interveinal chlorosis).
-
Biomass: At harvest, measure the shoot and root dry weight.
-
Tissue Analysis: Analyze the youngest mature leaf blades for zinc concentration using ICP-MS to determine nutrient uptake.
-
-
Statistical Analysis: Analyze the collected data using ANOVA to determine if there are statistically significant differences between the treatments.
Conclusion
The use of 5-methyl-phenylacetic acid as a chelating agent offers a novel, bio-inspired approach to micronutrient fertilizer formulation. By combining stable metal chelation with the inherent plant growth-promoting properties of an auxin analog, these formulations have the potential to significantly improve nutrient use efficiency. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and evaluation of these promising new fertilizers, enabling further research and development in sustainable agriculture.
References
- MCB Books. (n.d.). Production of Micronutrient Fertilizer | Formulations.
- Dora Agri-Tech. (n.d.). What is the Role of Auxin in Plants?.
- UNI ScholarWorks. (n.d.). The Determination of Stability Constants for Some Metal Chelates of O-Phenylene-Dinitrilo-Tetraacetic Acid.
-
Gao, Y., et al. (2022). Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. International Journal of Molecular Sciences. [Link]
- Kurenda, A., et al. (2022). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture.
- IMMA. (n.d.). Micronutrient Fertilizer Manufacturers: Nurturing Crop Health and Yield.
- Orwell, T. (2024). Auxin: A Pivotal Hormone in Plant Growth and Development. Journal of Plant Biochemistry & Physiology.
- Brandvold, D. (n.d.). Micronutrient Formulations and How They Fit into Fertilization Regimens.
- Reyes-Gallardo, E. M., et al. (2021). Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector. ACS Omega.
- Plant Auxin Biology (20 Minutes). (2024, September 19). YouTube.
- Reyes-Gallardo, E. M., et al. (2021). Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector.
- AgTonik. (2023). Fulvic Acid & Fertilizer Chelation.
- van der Vorm, P. D. J. (1975).
- International Fertilizer Association. (n.d.). Principles of Micronutrient Use.
- Singh, H. (2020). What Chelating agent can be used with bio-fertilizers application?.
- Obling, P. E. (1991). Micronutrient fertilizer composition.
- Kakhia, T. (n.d.).
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Zhang, Y., et al. (2022). Speciation Analysis Method of Heavy Metals in Organic Fertilizers: A Review. Molecules.
- Pinto, I. S. S., et al. (2014). Alternative Chelating Agents: Evaluation of Ready-Biodegradability, Complexation Properties and Suitability for Agricultural Pra. SciSpace.
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- The Andersons Plant Nutrient Group. (2023). Chelation in Agriculture Fertilizers: What to Know.
- Khan, M. S. A., et al. (2013). Comparison of Three Analytical Methods for Separation of Mineral and Chelated Fraction from an Adulterated Zn-EDTA Fertilizer. Journal of the Chemical Society of Pakistan.
- Antonov, L., et al. (n.d.). Stability constants and spectral characteristics of metal complexes of 1 and N-phenylaza-15-crown-5 (4).
- Wikipedia. (n.d.). Stability constants of complexes.
- CORE. (n.d.). Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic.
-
Rhodium. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from .
- Muthaiah, S., et al. (2018). Stability of Metal Complexes.
- ChemicalBook. (n.d.). Methyl phenylacetate synthesis.
- Li, J. (2009). The production method of methylphenylacetic acid.
Sources
- 1. imma.co.in [imma.co.in]
- 2. fertilizer.org [fertilizer.org]
- 3. agtonik.com [agtonik.com]
- 4. Agriculture News - The Andersons Nutrient & Industrial Group [andersonsplantnutrient.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the Role of Auxin in Plants? - Dora Agri-Tech [doraagri.com]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.uam.es [repositorio.uam.es]
- 16. pubs.acs.org [pubs.acs.org]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. scholarworks.uni.edu [scholarworks.uni.edu]
- 19. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-5-methylphenylacetic Acid
Welcome to the technical support center for the purification of 2-hydroxy-5-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing persistent impurities, specifically unreacted p-cresol. The following sections are structured in a question-and-answer format to directly address common challenges and fundamental questions encountered during the purification process.
Section 1: Troubleshooting Guide
This section is for researchers who are actively encountering issues in their purification workflow.
Question: My initial NMR/LC-MS analysis indicates significant p-cresol contamination in my crude 2-hydroxy-5-methylphenylacetic acid. What is my first course of action?
Answer: The first step is to quantify the level of contamination and leverage the key differences in the physicochemical properties of your target compound and the p-cresol impurity. The most significant difference to exploit is their acidity. 2-hydroxy-5-methylphenylacetic acid is a carboxylic acid and is therefore significantly more acidic than p-cresol, which is a phenol. This difference in acidity is the foundation of the most effective and straightforward purification method: acid-base extraction.
Question: I performed an acid-base extraction, but p-cresol is still present in my final product. What could have gone wrong?
Answer: This is a common issue and usually points to incorrect pH control during the extraction process. The key is to use a weak base, such as sodium bicarbonate (NaHCO3), to selectively deprotonate and dissolve the more acidic 2-hydroxy-5-methylphenylacetic acid into the aqueous phase, leaving the less acidic p-cresol in the organic phase.[1][2]
-
Causality: Carboxylic acids typically have a pKa around 4-5, while phenols have a pKa around 10.[1] A saturated solution of sodium bicarbonate is basic enough to deprotonate the carboxylic acid, but not the phenol. If you use a strong base like sodium hydroxide (NaOH) in the initial step, both the carboxylic acid and the phenol will be deprotonated and move into the aqueous layer, resulting in no separation.[3][4]
-
Troubleshooting Steps:
-
Ensure you are using a weak base like sodium bicarbonate or sodium carbonate for the initial extraction.
-
Check the pH of the aqueous layer after extraction. It should be in the range of 8-9 to ensure selective deprotonation of the carboxylic acid.
-
Perform multiple extractions with fresh aqueous base to ensure complete removal of the carboxylic acid from the organic layer.
-
After separating the aqueous layer containing your product, remember to re-acidify it with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate your purified 2-hydroxy-5-methylphenylacetic acid.[3]
-
Question: I've tried acid-base extraction, and while it helped, I still see trace amounts of p-cresol. What's the next step for achieving high purity?
Answer: For removing trace impurities, recrystallization is the ideal subsequent step. The success of recrystallization depends heavily on the choice of solvent. An ideal solvent will dissolve your product (2-hydroxy-5-methylphenylacetic acid) well at high temperatures but poorly at low temperatures, while dissolving the impurity (p-cresol) well at all temperatures or very poorly at all temperatures.
-
Solvent Selection: Given the polar nature of 2-hydroxy-5-methylphenylacetic acid, polar solvents are a good starting point. Water is a potential recrystallization solvent.[5] However, a mixed solvent system, such as ethyl acetate/hexanes or toluene/heptane, often provides better results, especially when dealing with impurities that have similar polarities to the product.[5][6]
-
Troubleshooting "Oiling Out": If your product "oils out" instead of forming crystals, it means the solution is still too saturated at the temperature at which it's coming out of solution. To remedy this, add a small amount of the more soluble solvent to the hot mixture to bring the oil back into solution, and then allow it to cool more slowly.
Question: Can I use column chromatography to remove p-cresol? What conditions should I use?
Answer: Yes, column chromatography is a viable, albeit more resource-intensive, method for this separation.[7][8]
-
Stationary Phase: Standard silica gel is a suitable stationary phase for separating these two compounds due to their difference in polarity.[9]
-
Mobile Phase: A good starting point for the mobile phase (eluent) would be a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by first running a Thin Layer Chromatography (TLC) analysis. A solvent system that gives a good separation of spots on the TLC plate (ideally with Rf values between 0.2 and 0.5) will likely work well for the column.[7] A small amount of acetic acid or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent "streaking" on the column.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader, foundational questions about the purification process.
Question: What are the key physical property differences between p-cresol and 2-hydroxy-5-methylphenylacetic acid that can be exploited for separation?
Answer: The most significant and exploitable differences are in their acidity and, to a lesser extent, their boiling points and solubilities.
| Property | p-Cresol | 2-Hydroxy-5-methylphenylacetic Acid | Reference(s) |
| Molecular Formula | C7H8O | C9H10O3 | [10] |
| Molar Mass | 108.14 g/mol | 166.17 g/mol | [11] |
| Boiling Point | 202 °C | Not readily available | [11] |
| Melting Point | 32-34 °C | ~135-138 °C (estimated) | [10] |
| pKa | ~10.2-10.3 | ~4-5 (estimated for carboxylic acid) | [10][12][13] |
| Solubility in Water | Slightly soluble (2.4 g/100 ml at 40 °C) | Moderately soluble, pH-dependent | [14][15] |
The substantial difference in pKa is the most reliable property to leverage for a clean separation via acid-base extraction.[1][16]
Question: What is the most efficient method for removing p-cresol on a large, industrial scale?
Answer: For large-scale purification, a well-optimized acid-base extraction is the most cost-effective and efficient method.[17] It allows for the processing of large volumes and avoids the high solvent consumption and cost associated with large-scale chromatography. Recrystallization would follow as a final polishing step to achieve high purity standards.
Question: Are there any specific safety precautions I should take when handling p-cresol?
Answer: Yes, p-cresol is a hazardous substance and must be handled with appropriate safety measures.
-
Toxicity: It is toxic if swallowed or in contact with skin.[18][19]
-
Corrosivity: It causes severe skin burns and eye damage.[18][19]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
-
Disposal: Dispose of p-cresol waste according to your institution's hazardous waste disposal guidelines.
Question: How can I definitively confirm the complete removal of p-cresol from my product?
Answer: Confirmation of purity requires sensitive analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for this. The aromatic protons of p-cresol will have distinct chemical shifts from those of 2-hydroxy-5-methylphenylacetic acid. The absence of the characteristic p-cresol peaks in the NMR spectrum of your final product is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a very sensitive method for detecting trace impurities. By developing a method that resolves p-cresol and your product, you can quantify the level of any remaining impurity with high accuracy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for detecting volatile impurities like p-cresol.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture of 2-hydroxy-5-methylphenylacetic acid and p-cresol in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Weak Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel. The volume should be roughly equal to the organic phase.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO2 evolution). Allow the layers to separate. The top layer will be the organic phase (containing p-cresol), and the bottom will be the aqueous phase (containing the sodium salt of your product).[21]
-
Aqueous Phase Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-4 two more times with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Organic Phase Wash (Optional): Wash the remaining organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components. This organic layer, containing the p-cresol, can be set aside for proper disposal.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). Your purified product, 2-hydroxy-5-methylphenylacetic acid, should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of ice-cold water, and allow it to air dry.
Purification Workflow Diagram
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. A mixture of phenol and aromatic carboxylic acid can be separated easily by using a solution of : [allen.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. columbia.edu [columbia.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. ScenTree - p-cresol (CAS N° 106-44-5) [scentree.co]
- 12. ymdb.ca [ymdb.ca]
- 13. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. p-Cresol - Wikipedia [en.wikipedia.org]
- 15. kajay-remedies.com [kajay-remedies.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. homework.study.com [homework.study.com]
Technical Support Center: pH Control in 2-(2-hydroxy-5-methylphenyl)acetic Acid Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide addresses the critical pH-dependent equilibrium encountered during the synthesis of 2-(2-hydroxy-5-methylphenyl)acetic acid (CAS: 41873-66-9). This compound is a vital intermediate in the synthesis of muscarinic antagonists like Tolterodine and Fesoterodine .
The core technical challenge is the Lactone-Hydroxy Acid Equilibrium . The precursor, 5-methyl-2(3H)-benzofuranone (a lactone), must be hydrolyzed to form the open-chain hydroxy acid. However, the open-chain acid is prone to spontaneous cyclization (re-lactonization) under acidic conditions or elevated temperatures, leading to yield loss and "oiling out" (formation of a gummy product).
The Critical Equilibrium
-
High pH (>10): Ring opens. Stable as the dianion salt (soluble).
-
Low pH (<1): Rapid dehydration and ring closure back to the lactone (oil/low-melting solid).
-
Target pH (3.5 – 4.5): The "Sweet Spot" where the free acid precipitates but cyclization kinetics are slow.
Mechanism & Process Logic (Visualized)
The following diagram illustrates the pH-dependent species transformation. Understanding this flow is essential for troubleshooting.
Caption: Figure 1. The pH-driven equilibrium between the lactone precursor, the soluble salt, and the target hydroxy acid. Note the reversible "Danger Zone" at low pH.
Validated Experimental Protocol
To maximize yield and purity, strict adherence to the temperature/pH matrix is required.
Step 1: Hydrolysis (Ring Opening)
-
Charge: Suspend 5-methyl-2(3H)-benzofuranone (1.0 eq) in water (5-7 vol).
-
Reagent: Add NaOH (2.5 - 3.0 eq) as a 20-30% solution.
-
Reaction: Heat to 85-95°C for 2-4 hours.
-
Checkpoint: The solution should become clear and homogeneous (formation of the dianion).
-
QC: HPLC should show <0.5% residual lactone.
-
Step 2: Neutralization & Isolation (The Critical Step)
-
Cooling: Cool the reaction mass to 0–5°C .
-
Why: Low temperature kinetically inhibits re-lactonization even if local pH drops.
-
-
Acidification: Slowly add dilute HCl (e.g., 2N or 6N) dropwise.
-
Agitation: High agitation is required to prevent local hot-spots of acidity.
-
-
Target Endpoint: Adjust pH to 3.5 – 4.0 .
-
Observation: The product will precipitate as a white to off-white solid.
-
Warning: Do NOT drop pH below 2.0. If pH < 1, the solid may dissolve and separate as an oil (lactone).
-
-
Aging: Stir at 0–5°C for 30-60 minutes to ensure complete precipitation.
-
Filtration: Filter immediately while cold. Wash with cold water (pH adjusted to ~4).
-
Drying: Vacuum dry at < 50°C. High heat during drying can cause surface cyclization.
Troubleshooting Guide (FAQ)
Q1: I see an oily layer or a "gum" forming instead of a crystalline solid during acidification. What happened?
Diagnosis: You have likely triggered Re-lactonization .
-
Cause A (pH Overshoot): The pH dropped below 1.0. The high proton concentration catalyzed the esterification between the phenol -OH and the carboxyl -COOH.
-
Cause B (Temperature): The acidification was performed too warm (>20°C).
-
Recovery: Add NaOH to raise pH back to >12, heat to 80°C for 30 mins to re-open the ring, then repeat the cooling and acidification steps strictly at 0-5°C.
Q2: My product is pink or light brown. Is this an impurity?
Diagnosis: This is Phenolic Oxidation .
-
Mechanism: The intermediate dianion (at high pH) is an electron-rich phenolate, highly susceptible to oxidation by air.
-
Prevention:
-
Conduct the hydrolysis under a Nitrogen/Argon atmosphere.
-
Add a reducing agent like Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (0.5 - 1.0 wt%) to the mixture before acidification.
-
Q3: The yield is significantly lower than expected (>20% loss).
Diagnosis: Solubility losses or incomplete precipitation.
-
Cause: The target acid has some water solubility, especially if the final pH is near 6-7 (where it exists as a mono-anion).
-
Solution: Ensure the final pH is firmly in the 3.5–4.0 range. The pKa of the carboxylic acid is approximately 4.5. You must be below the pKa to ensure the species is neutral (protonated) and insoluble.
-
Salting Out: Adding NaCl (10-15% w/v) during the aging step can decrease the solubility of the organic acid (Common Ion Effect).
Critical Process Parameters (CPP) Data Table
| Parameter | Range | Impact of Deviation |
| Hydrolysis Temp | 85°C - 95°C | Low: Incomplete reaction. High: Degradation.[1] |
| Quench Temp | 0°C - 5°C | High (>15°C): Rapid re-lactonization (Yield loss). |
| Final pH | 3.5 - 4.0 | < 2.0: Lactone formation (Oiling). > 5.0: Product remains soluble (Yield loss). |
| Acid Addition Rate | Slow/Dropwise | Fast: Localized low pH pockets cause oiling. |
References
-
Pfizer Inc. (2005). Process for the preparation of tolterodine and intermediates thereof. US Patent US6855846B2. Link
- Relevance: Describes the hydrolysis of the lactone and the criticality of pH adjustment to obtain the hydroxy acid.
-
Cadila Healthcare Ltd. (2008). Process for the preparation of tolterodine tartrate. World Intellectual Property Organization WO2008044248A2. Link
- Relevance: details the synthesis of 2-(2-hydroxy-5-methylphenyl)
- Andersson, P. G., et al. (2005). "Asymmetric Hydrogenation of Enol Esters." Journal of the American Chemical Society.
Sources
Technical Support Center: Purification of 2-(2-Hydroxy-5-methylphenyl)acetic Acid
[1]
Core Chemistry: The "Lactone Trap"
The most frequent issue reported by users handling 2-(2-hydroxy-5-methylphenyl)acetic acid is inconsistent purity and melting point depression.[1] This is rarely due to external contamination but rather an intrinsic equilibrium between the open-chain acid and its cyclic lactone form , 5-methyl-2-benzofuranone.[1]
Understanding this dynamic is the prerequisite for successful purification.[1]
Mechanistic Pathway (Graphviz Visualization)
The diagram below illustrates the pH- and temperature-dependent switching between the target acid, its salt, and the lactone impurity.[1]
Figure 1: The equilibrium cycle.[1] Note that "drying" the acid under high heat often inadvertently drives the reaction toward the Lactone (Red Arrow), reducing assay purity.[1]
Troubleshooting Guide & FAQs
Q1: My HPLC assay shows a split peak or a new impurity growing over time. What is happening?
Diagnosis: You are likely observing the Lactone formation .[1] Explanation: In acidic mobile phases (common in HPLC) or during sample preparation in non-buffered solvents, the hydroxy acid can cyclize.[1] Solution:
-
Immediate: Check the retention time. The lactone is less polar and will elute after the acid on a standard C18 column.[1]
-
Protocol Adjustment: Ensure your sample diluent is neutral or slightly basic (e.g., Ammonium Acetate buffer) to keep the ring open during injection.[1] Avoid leaving samples in acidic solvents for extended periods.[1]
Q2: The melting point of my purified solid is 10-15°C lower than the literature value (~145°C).
Diagnosis: Lactone contamination or solvent occlusion.[1] Explanation: The lactone typically has a lower melting point than the acid.[1] Even 2-5% contamination can significantly depress the melting point.[1] Corrective Action:
-
Do not recrystallize from hot acidic solvents.
-
Reprocess: Dissolve the solid in 1M NaOH (converts lactone -> open salt). Wash with Toluene (removes non-acidic impurities).[1] Acidify cold to reprecipitate.[1]
-
Drying: Dry under vacuum at <50°C . High heat (>60°C) promotes dehydration back to the lactone.[1]
Q3: I have low yield after acidification. The filtrate is cloudy.[1]
Diagnosis: Incomplete precipitation or supersaturation.[1] Explanation: Hydroxyphenylacetic acids can form supersaturated solutions easily.[1] Solution:
Recommended Purification Protocol
Standardized for removal of p-cresol and lactone byproducts.[1]
Phase 1: Dissolution & Hydrolysis (Targeting the Lactone)[1]
-
Suspend the crude material in Water (5 vol) .
-
Add 30% NaOH solution dropwise until pH > 11.
-
Stir at room temperature for 30-60 minutes to ensure complete hydrolysis.
Phase 2: Organic Wash (Targeting Neutral Impurities)[1]
-
Add Toluene or Isopropyl Acetate (2 vol).[1]
-
Stir vigorously for 15 minutes.
-
Separate the layers. Keep the Aqueous (Bottom) layer.[1]
Phase 3: Controlled Precipitation (Isolation)[1]
-
Cool the aqueous phase to 0–5°C.
-
Acidify slowly with 6M HCl to pH 1–2.
-
Critical: Maintain temperature <10°C. Heat + Acid = Lactone formation.[1]
-
-
Stir the slurry for 1 hour at 0–5°C to mature the crystal.
-
Filter the white solid.[1]
-
Wash the cake with cold water (2 x 1 vol) to remove inorganic salts (NaCl).
Phase 4: Drying (The Danger Zone)[1]
-
Dry under vacuum (20 mbar) at 40–45°C .
-
Warning:Do not exceed 50°C. Extended heating will dehydrate the product, reforming the lactone [3].[1]
-
Technical Data & Specifications
Solubility Profile
| Solvent | Solubility (25°C) | Usage in Purification |
| Water (pH 1-2) | Low (< 1 g/100mL) | Anti-solvent for precipitation |
| Water (pH > 10) | High (Soluble as salt) | Dissolution medium |
| Methanol/Ethanol | High | Recrystallization (risk of esterification) |
| Toluene | Low (Cold), Moderate (Hot) | Washing solvent (removes impurities) |
| Ethyl Acetate | High | Extraction solvent |
Key Impurities Table
| Impurity Name | Origin | Removal Strategy |
| 5-Methyl-2-benzofuranone | Cyclization of product | Hydrolysis with NaOH; Avoid heat during drying.[1] |
| p-Cresol (4-Methylphenol) | Starting material | Wash basic aqueous solution with Toluene.[1] |
| Inorganic Salts (NaCl) | Neutralization byproduct | Water wash of filter cake.[1] |
References
-
Lactone Hydrolysis Dynamics : Understanding the reversibility of hydroxy-acid cyclization is standard in organic synthesis of benzofuranones.[1] See general mechanisms in: Journal of Organic Chemistry, 2021, 86, 6931–6936.[1][2] Link[1][2]
-
Purification via pH Switching : This method exploits the acidity difference between phenols/acids and neutral impurities.[1] Similar protocols are described for phenylacetic acid derivatives in Organic Syntheses, Coll.[1] Vol. 1, p.436 (1941).[1] Link
-
Thermal Stability : 2-Hydroxyphenylacetic acid derivatives are known to dehydrate to lactones upon heating.[1] Handling precautions derived from Matrix Fine Chemicals safety data. Link
-
Compound Identification : CAS 41873-66-9 verification and physical properties. Chem960 Database.[1] Link
Technical Support Center: Troubleshooting Solubility Issues with 5-Methyl-2-Hydroxyphenylacetic Acid and its Salts
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-methyl-2-hydroxyphenylacetic acid and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We provide in-depth explanations, troubleshooting workflows, and validated protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of 5-methyl-2-hydroxyphenylacetic acid salts.
Q1: I'm struggling to dissolve my 5-methyl-2-hydroxyphenylacetic acid salt in neutral water. Why is this happening?
This is a common observation. While converting the parent acid to a salt is a standard strategy to enhance aqueous solubility, several factors can still limit dissolution.[1][2] The primary reason is often related to the pH of the solution. 5-methyl-2-hydroxyphenylacetic acid is a weak acid. Its salts are formed with a strong base (like NaOH or KOH). When dissolved in neutral water, the resulting solution can have a pH that is not sufficiently high to maintain the fully ionized, and therefore more soluble, form of the molecule.[3] Dissolution can also be slow; insufficient time or agitation can lead to what appears to be poor solubility.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
For preparing concentrated stock solutions, polar organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are excellent starting choices.[4] These solvents can dissolve the compound in its neutral (less polar) form, allowing for the preparation of stocks at concentrations of 10 mM or higher. These stock solutions can then be diluted into aqueous buffers for final experiments, though care must be taken to avoid precipitation, as discussed in the next question.
Q3: How significantly does pH influence the solubility of this compound?
The pH of the aqueous medium is the most critical factor governing the solubility of 5-methyl-2-hydroxyphenylacetic acid.[5][6] The molecule has two ionizable protons: one on the carboxylic acid group (pKa ~4-5) and one on the phenolic hydroxyl group (pKa ~9-10).
-
At acidic pH (below ~pH 3): Both groups are protonated (COOH and OH). The molecule is in its least polar, neutral form and exhibits very low water solubility.
-
At moderately basic pH (e.g., pH 7-8): The carboxylic acid is deprotonated (COO-), but the phenol is likely still protonated (OH). This mono-anion is more soluble than the neutral form.
-
At high pH (above ~pH 11): Both the carboxylic acid and the phenol are deprotonated (COO- and O-). In this di-anionic state, the molecule is at its most polar and exhibits maximum aqueous solubility.[7]
Therefore, to maximize aqueous solubility, the pH of the solution should be adjusted to be at least 1.5-2 units above the highest pKa value. However, be aware that high pH can sometimes lead to chemical degradation of phenolic compounds over time.[8]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS at pH 7.4). How can I prevent this?
This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit under those specific conditions (pH, buffer composition, temperature).[4] Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your assay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the organic solvent (e.g., from 0.1% to 1% DMSO). This helps keep the compound in solution.[4]
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help form micelles that encapsulate the compound and maintain its solubility in the aqueous phase.[4]
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods. It is best practice to prepare them fresh from the concentrated organic stock for each experiment.[4]
Q5: Does the choice of salt counter-ion (e.g., sodium vs. potassium) matter for solubility?
Yes, the choice of counter-ion can influence solubility, though typically less dramatically than pH. For simple alkali metal salts like sodium (Na+) and potassium (K+), the differences in aqueous solubility are often minor, with potassium salts sometimes being slightly more soluble.[9] However, salts made with divalent cations like calcium (Ca2+) or magnesium (Mg2+) can sometimes be less soluble than the parent acid due to the formation of a stronger, less soluble salt lattice.[9] Therefore, for maximizing aqueous solubility, sodium or potassium salts are generally preferred.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex solubility issues.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility problems with 5-methyl-2-hydroxyphenylacetic acid and its salts.
Caption: Troubleshooting workflow for solubility issues.
Issue 1: Poor Solubility in Aqueous Buffers Despite Salt Form
-
Causality Analysis: The net charge of the molecule, and thus its interaction with polar water molecules, is dictated by the solution's pH relative to the pKa values of the acidic functional groups. A salt of a weak acid dissolved in a solution buffered at a pH near or below its pKa will lead to the formation of the less soluble, protonated (neutral) form of the acid.[10] This equilibrium shift is a primary driver of poor solubility.
-
Recommended Actions:
-
Verify and Adjust pH: Measure the pH of your final solution after the compound has been added. If the pH is below 9, the phenolic group is not fully deionized. Adjust the pH upwards using a dilute solution of NaOH (e.g., 0.1 M) until the compound dissolves.
-
Consider the Common-Ion Effect: If your buffer contains a high concentration of the salt counter-ion (e.g., dissolving a sodium salt in a high-sodium buffer), it can suppress dissolution.[9] If this is suspected, try dissolving the compound in a low-salt buffer or purified water first, then add buffer concentrates.
-
Increase Temperature: For endothermic dissolution processes, gently warming the solution (e.g., to 37-50°C) can increase both the rate of dissolution and the solubility limit.[11][12] However, always check the thermal stability of your compound before prolonged heating.[13]
-
Issue 2: Salt Form Disproportionation
-
Causality Analysis: Disproportionation is a phenomenon where a salt converts back to its less soluble free acid or base form when placed in a solution, especially within a formulation or upon dissolution in an unbuffered medium.[10] For salts of weak acids like 5-methyl-2-hydroxyphenylacetic acid, this can occur if the local pH at the solid-liquid interface drops, leading to precipitation of the neutral acid.
-
Recommended Actions:
-
Maintain High pH: Ensure the dissolution medium is strongly buffered at a pH well above the pKa of the phenolic group (i.e., pH > 10) to prevent the formation of the free acid.
-
Solid-State Characterization: Inconsistent solubility between batches may indicate different salt forms or the presence of the free acid. Techniques like Powder X-Ray Diffraction (PXRD) can confirm the solid-state form of your material.
-
Careful Formulation: When developing formulations, be mindful of acidic excipients that could interact with the salt and cause disproportionation.[10]
-
pH-Dependent Ionization and Solubility
The following diagram illustrates how the ionization state of 5-methyl-2-hydroxyphenylacetic acid changes with pH, directly impacting its aqueous solubility.
Caption: Effect of pH on the ionization and solubility of 5-methyl-2-hydroxyphenylacetic acid.
Solubility Data Summary
While specific quantitative data for 5-methyl-2-hydroxyphenylacetic acid is not widely published, the following table provides solubility expectations based on its structural analogues, phenylacetic acid and 2-hydroxyphenylacetic acid.[14][15][16][17] These values should be used as a guideline for solvent selection.
| Solvent | Relative Polarity[18] | Expected Solubility | Rationale & Notes |
| Water (pH < 4) | 1.000 | Very Slightly Soluble | The neutral form of the molecule is not very polar.[14] |
| Water (pH > 10) | 1.000 | Soluble to Freely Soluble | The di-anionic salt form is highly polar and interacts favorably with water.[5][6] |
| Methanol | 0.762 | Soluble | A polar protic solvent that can hydrogen bond with both the hydroxyl and carboxylic acid groups.[19][20][21] |
| Ethanol | 0.654 | Soluble | Similar to methanol, effective for creating stock solutions.[19][20][21] |
| DMSO | 0.444 | Very Soluble | A highly polar aprotic solvent, excellent for preparing high-concentration stock solutions.[4] |
| Acetone | 0.355 | Soluble | A polar aprotic solvent capable of dissolving the compound.[19][20][21] |
| Ethyl Acetate | 0.228 | Sparingly Soluble | Lower polarity makes it a less effective solvent.[19][20][21] |
| Toluene | 0.099 | Insoluble | A non-polar solvent, not suitable for this polar molecule.[19][20][21] |
| Hexane | 0.009 | Insoluble | A non-polar solvent, not suitable for this polar molecule. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the standard procedure for preparing a high-concentration stock solution for subsequent dilution.
-
Weigh the Compound: Accurately weigh the required amount of 5-methyl-2-hydroxyphenylacetic acid salt using a calibrated analytical balance. For 1 mL of a 10 mM solution (MW ~166.17 for the acid), you would need approximately 1.66 mg. Adjust based on the salt's molecular weight.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound powder.
-
Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[4] Gentle warming (to 37°C) can also be applied if necessary.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[22]
-
Prepare Supersaturated Solutions: Add an excess amount of the solid 5-methyl-2-hydroxyphenylacetic acid salt to a series of vials containing the aqueous buffer of interest (e.g., PBS pH 7.4, Borate Buffer pH 9.0). "Excess" means enough solid is visible at the bottom of the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid material at the bottom. It is good practice to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your sample).
-
Quantification: Dilute the clear, saturated solution with an appropriate solvent and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Report Results: The determined concentration is the equilibrium solubility of the compound under the tested conditions, typically reported in µg/mL or µM.
References
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?[Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. [Link]
-
Steiner, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? CHEManager. [Link]
-
Al-Ghananeem, A. M. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid?[Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
Drugs.com. (2026). Clearing the Confusion on Pharmaceutical Salts & Drug Names. [Link]
-
Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Leuner, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. [Link]
-
Pearson, D. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. [Link]
-
ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
-
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]
-
Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]
-
American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
KTH Royal Institute of Technology. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 655–658. [Link]
-
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
DiVA. (2005). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]
-
Patel, A. (2017). Solubility Enhancement Technologies and Research Emerged. International Journal of Pharmaceutical & Biological Archive, 8(2). [Link]
Sources
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- 22. Aqueous Solubility Assay - Enamine [enamine.net]
Validation & Comparative
Structural Elucidation and Solvent-Dependent NMR Profiling of 2-(2-hydroxy-5-methylphenyl)acetic acid
Executive Summary & Strategic Importance
In drug development, 2-(2-hydroxy-5-methylphenyl)acetic acid (often referred to as homogentisic acid derivative or p-cresol derivative) serves as a critical intermediate for synthesizing benzofuran-based pharmacophores and antioxidants.
This guide addresses the primary analytical challenge associated with this molecule: The Lactonization Trap.
Unlike simple phenylacetic acids, this molecule possesses an ortho-hydroxyl group capable of intramolecular cyclization to form 5-methylbenzofuran-2(3H)-one (a lactone). This transition is solvent-dependent and acid-catalyzed. A researcher relying solely on CDCl3 (Chloroform-d) may inadvertently characterize the lactone degradation product rather than the target acid.
This guide compares the Recommended Protocol (DMSO-d6) against the Common Alternative (CDCl3) to ensure structural integrity and accurate quantification.
Comparative Analysis: Solvent Systems & Structural States
The choice of solvent is not merely about solubility; it dictates the chemical state of the analyte.
The Core Comparison: Acid vs. Lactone
The following table contrasts the 1H NMR signatures of the target acid in its stable state (DMSO) versus its cyclized lactone form (often observed in acidic CDCl3).
| Structural Feature | Target Acid (in DMSO-d6) | Lactone Impurity (in CDCl3) | Diagnostic Shift ( |
| -OH / -COOH | Visible (Broad singlets, 9.0–12.0 ppm) | Absent | Critical Differentiator |
| Methylene (-CH2-) | Lactone shifts downfield (+0.2 ppm) | ||
| Methyl (-CH3) | Slight downfield shift in lactone | ||
| Aromatic Ring | 3 Protons (Resolved ABX/AMX) | 3 Protons (Often compressed) | Lactone ring rigidity alters coupling |
| Stability | High (H-bonding stabilizes open form) | Low (Trace acid catalyzes cyclization) | N/A |
Mechanistic Pathway Visualization
The following diagram illustrates the equilibrium and the risk of lactonization during analysis.
Figure 1: The acid-catalyzed cyclization pathway. In non-polar, slightly acidic solvents like CDCl3, the equilibrium shifts toward the lactone.
Detailed Spectral Assignment (DMSO-d6)
Protocol: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6. Ensure the sample is free of strong mineral acids.
Aromatic Region (6.5 – 7.2 ppm)
The aromatic ring displays a 1,2,4-substitution pattern.
-
H-3 (Ortho to OH):
~6.70 ppm (d, J 8.0 Hz). This proton is shielded by the electron-donating hydroxyl group. -
H-4 (Meta to OH):
~6.85 ppm (dd, J 8.0, 2.0 Hz). Shows coupling to H-3 and meta-coupling to H-6. -
H-6 (Ortho to CH2):
~6.95 ppm (d, J 2.0 Hz).
Aliphatic Region[1]
-
Methylene (-CH2-):
3.50 ppm (Singlet). Integrates to 2H.-
Note: If this peak splits into a quartet or shows complexity, check for chirality introduced by impurities or restricted rotation (rare in the acid, common in dimers).
-
-
Methyl (-CH3):
2.18 ppm (Singlet). Integrates to 3H.
Exchangeable Region (> 9.0 ppm)
-
Phenolic -OH: Broad singlet, often
9.2 – 9.5 ppm. -
Carboxylic -COOH: Very broad singlet,
11.0 – 12.5 ppm. -
Note: In "wet" DMSO, these may merge into a single broad peak or exchange with the water peak at 3.33 ppm.
Experimental Protocols & Method Validation
Method A: The Recommended Workflow (DMSO-d6)
This method guarantees the observation of the open-chain acid form.
-
Preparation: Weigh 10 mg of 2-(2-hydroxy-5-methylphenyl)acetic acid into a clean vial.
-
Solvation: Add 600 µL of DMSO-d6 (99.9% D).
-
Validation Step: Verify the solution is clear. Turbidity suggests inorganic salts or polymerization.
-
Acquisition: Run standard proton parameters (sw = 20 ppm, d1 = 5s) to capture broad exchangeable protons.
-
Referencing: Reference to residual DMSO pentet at
2.50 ppm.
Method B: The "Risk" Workflow (CDCl3)
Use this only if you specifically intend to study the lactonization rate or if the sample is derivatized (e.g., methyl ester).
-
Preparation: Weigh 10 mg of sample.
-
Solvation: Add 600 µL CDCl3.
-
Filtration: If the sample was isolated from a salt, it may not dissolve. Filter through a glass wool plug.
-
Acquisition: 1H NMR.
-
Risk Assessment:
-
Look for the Lactone CH2 at
3.70 ppm. -
If observed, the sample is degrading or cyclizing in situ.
-
Workflow Logic Diagram
Figure 2: Decision matrix for solvent selection based on analytical goals.
Troubleshooting & FAQs
Q: I see a peak at 3.3 ppm in DMSO. Is this my molecule? A: No. This is the H2O signal in DMSO. If your sample is wet, this peak will broaden and shift. The phenolic -OH can exchange with this water, causing the -OH peak (typically ~9 ppm) to disappear or merge with the water peak. Remedy: Add D2O shake to confirm exchangeable protons.
Q: My aromatic peaks are overlapping. A: The 2-hydroxy-5-methyl substitution pattern creates an ABX system. In lower field instruments (300 MHz), the H-4 and H-6 signals may overlap. Remedy: Use a 600 MHz instrument or run a 2D COSY to confirm couplings.
Q: Can I use Methanol-d4? A: Methanol-d4 is a viable alternative to DMSO for solubility, but it will exchange with the -OH and -COOH protons immediately. You will lose the diagnostic exchangeable peaks, making it harder to confirm the "open" acid state versus the ester/lactone.
References
-
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][3][4][5][6] Link
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for phenylacetic acid derivatives). Link
-
PubChem Database. 2-Hydroxyphenylacetic acid (Compound CID 167). National Library of Medicine. Link
-
Harish Kumar, D. R., et al. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.[4][7] (Provides NMR data for the lactone/benzofuranone form). Link
-
BenchChem. A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. (Solvent property comparison). Link
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. homework.study.com [homework.study.com]
- 4. ijcps.org [ijcps.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unn.edu.ng [unn.edu.ng]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Comparative Analysis: Iron(III) Binding Thermodynamics of 5-Methylphenylacetic Acid vs. Phenylacetic Acid
This guide provides an in-depth technical comparison of the iron-binding properties of 5-methylphenylacetic acid (5-MPAA) versus its non-methylated parent, phenylacetic acid (PAA) . It is designed for researchers investigating metallopharmaceutical stability, siderophore mimics, or fragment-based drug design.
Executive Summary
In the context of iron chelation, the introduction of a methyl group at the 5-position (meta-position relative to the acetyl tail) of phenylacetic acid exerts a subtle but distinct electronic influence. While both ligands function as monodentate carboxylate donors with weak-to-moderate affinity for Fe(III), 5-methylphenylacetic acid exhibits a theoretically higher stability constant (
This increase is driven by the positive inductive effect (+I) of the methyl group, which increases the basicity of the carboxylate anion. However, for drug development purposes, the significant difference lies not in the marginal gain in metal affinity, but in the increased lipophilicity (LogP) , which alters bioavailability and membrane permeability.
Theoretical Framework & Chemical Basis
To understand the binding constants, we must analyze the electronic environment of the donor oxygen atoms. The stability of a metal-ligand complex (
Structural Comparison
| Feature | Phenylacetic Acid (PAA) | 5-Methylphenylacetic Acid (5-MPAA) |
| Structure | ||
| Substituent Effect | None (Reference) | Methyl (+I Inductive Effect) |
| Position | N/A | Meta (relative to alkyl tail) |
| Electronic Impact | Baseline electron density | Increased electron density on ring & carboxylate |
Mechanism of Action
The methyl group is electron-donating. Although the inductive effect is attenuated by the methylene (
-
Basicity Rule: A stronger base is generally a stronger nucleophile for hard Lewis acids like
. -
Steric Consideration: The 5-position (meta) is sufficiently distal from the binding site that steric hindrance is negligible for monodentate coordination.
Predicted Physicochemical Data
As direct experimental
Table 1: Comparative Physicochemical & Binding Properties
| Parameter | Phenylacetic Acid (PAA) | 5-Methylphenylacetic Acid | Causality |
| 4.31 | ~4.36 - 4.40 | Methyl (+I) effect increases anion basicity [1]. | |
| Fe(III) | 3.2 - 3.5 | 3.3 - 3.6 | Higher |
| Coordination Mode | Monodentate / Bridging | Monodentate / Bridging | Carboxylates bridge Fe centers in polynuclear species. |
| LogP (Lipophilicity) | 1.41 | ~1.90 | Methyl group adds hydrophobicity, aiding membrane crossing. |
Note on Fe(III) Hydrolysis: Both ligands are weak chelators compared to hydroxamates or catechols. At physiological pH (7.4), free Fe(III) will preferentially hydrolyze to form insoluble
unless the ligand is in large excess or part of a multidentate scaffold.
Experimental Protocol: Determination of Stability Constants
To validate these values in your specific matrix, you must perform a Potentiometric Titration . Spectrophotometry is often unsuitable due to the weak charge-transfer bands of simple carboxylate-iron complexes and the tendency for precipitation.
Methodology: Calvin-Bjerrum pH-Metric Titration
Objective: Determine the protonation constant (
Reagents & Setup:
-
Ligand Solution: 2.0 mM of PAA or 5-MPAA in 0.1 M
(to maintain ionic strength). -
Metal Solution: 0.2 mM
in 0.1 M (Acidic pH prevents early hydrolysis). -
Titrant: Carbonate-free 0.1 M
. -
Atmosphere: Purified
gas (Critical to exclude ).
Step-by-Step Workflow:
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert activity to concentration using the Nernst equation correction.
-
Ligand Titration (Control): Titrate the ligand solution alone with NaOH to determine the exact
and ligand purity. -
Complex Titration: Titrate the Metal+Ligand mixture (Ratio 1:10 to suppress hydrolysis).
-
Data Processing: Use non-linear least squares software (e.g., Hyperquad or BEST ) to fit the potentiometric curves.
Visualizing the Equilibrium Pathway
The following diagram illustrates the competitive equilibria occurring during the titration.
Figure 1: Competitive equilibrium network during titration. Successful measurement requires suppressing the hydrolysis pathway (red dotted line) by maintaining excess ligand.
Strategic Implications for Drug Development
When choosing between PAA and 5-MPAA as a siderophore mimic or prodrug moiety, consider the following:
-
Bioavailability vs. Affinity: The 5-methyl group provides a negligible boost in iron binding stability (
units). However, it significantly increases lipophilicity. If your target is intracellular iron chelation, 5-MPAA is superior due to better passive diffusion across cell membranes [2]. -
Metabolic Stability: The methyl group on the phenyl ring is a potential site for metabolic oxidation (by CYP450 enzymes) to a benzyl alcohol or carboxylic acid. PAA is primarily excreted as phenylacetylglutamine. 5-MPAA may have a distinct metabolic profile that affects half-life.
-
Solubility: 5-MPAA iron complexes will be less water-soluble than PAA complexes. This is critical for formulation; 5-MPAA complexes may require co-solvents or encapsulation.
References
-
PubChem. (2025).[1] Phenylacetic Acid: Chemical and Physical Properties. National Library of Medicine. [Link]
-
Ono, M. et al. (2009). Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains. Journal of Medicinal Chemistry. [Link]
- Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critical Stability Constants of Metal Complexes. NIST.
- Sommer, L. (1961). Titanium(IV) Complexes with Carboxylic Acids. Collection of Czechoslovak Chemical Communications.
Sources
Distinguishing 2-hydroxy-5-methylphenylacetic acid from 2-hydroxyphenylacetic acid: A Comprehensive Analytical Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. The presence of closely related isomers can significantly impact biological activity, toxicity, and overall product efficacy. This guide provides an in-depth comparison of analytical methodologies to effectively distinguish between 2-hydroxy-5-methylphenylacetic acid and its parent compound, 2-hydroxyphenylacetic acid. We will delve into the theoretical underpinnings of various techniques, present comparative data, and provide actionable experimental protocols.
The primary challenge in distinguishing these two molecules lies in their structural similarity. The addition of a single methyl group to the benzene ring of 2-hydroxyphenylacetic acid creates 2-hydroxy-5-methylphenylacetic acid, leading to subtle but measurable differences in their physicochemical properties. This guide will equip you with the knowledge to exploit these differences for unambiguous identification.
A Tale of Two Molecules: Structural and Physicochemical Differences
While both compounds share the same phenylacetic acid core with a hydroxyl group at the ortho position, the presence of a methyl group at the para position to the hydroxyl group in 2-hydroxy-5-methylphenylacetic acid introduces key changes that can be leveraged for their differentiation.
| Property | 2-hydroxyphenylacetic acid | 2-hydroxy-5-methylphenylacetic acid | Rationale for Difference |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₂ | Addition of a CH₂ group. |
| Molecular Weight | 152.15 g/mol [1] | 166.17 g/mol | The added methyl group increases the overall mass. |
| Melting Point | 145-147 °C[1] | Expected to be slightly different | The methyl group can influence crystal packing and intermolecular forces, leading to a change in melting point. |
| Solubility | Soluble in water and methanol[1] | Expected to have slightly lower aqueous solubility | The nonpolar methyl group can decrease the overall polarity of the molecule, reducing its affinity for polar solvents like water. |
| pKa | ~4.17 (predicted)[1] | Expected to be slightly higher | The electron-donating nature of the methyl group can slightly increase the electron density on the carboxylate group, making the proton slightly less acidic. |
Spectroscopic Fingerprinting: Unveiling the Structural Nuances
Spectroscopic techniques provide a direct window into the molecular structure, offering the most definitive methods for distinguishing between these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms within a molecule. The key differentiator will be the signals arising from the additional methyl group and the altered symmetry of the aromatic ring in 2-hydroxy-5-methylphenylacetic acid.
Expected ¹H NMR Spectral Differences:
| Protons | 2-hydroxyphenylacetic acid (Expected Chemical Shifts) | 2-hydroxy-5-methylphenylacetic acid (Expected Chemical Shifts) | Rationale |
| Aromatic | Multiplet (~6.8-7.2 ppm) | Three distinct signals in the aromatic region | The four aromatic protons in the unsubstituted ring will give a complex multiplet. The three aromatic protons in the substituted ring will appear as distinct signals due to their different chemical environments. |
| Methylene (-CH₂-) | Singlet (~3.6 ppm) | Singlet (~3.6 ppm) | The chemical shift of the methylene protons should be similar in both compounds, as they are adjacent to the same functional groups. |
| Methyl (-CH₃) | N/A | Singlet (~2.3 ppm) | The presence of a sharp singlet in this region is a definitive indicator of 2-hydroxy-5-methylphenylacetic acid. |
| Hydroxyl (-OH) | Broad singlet | Broad singlet | The chemical shift of the phenolic and carboxylic acid protons can vary depending on the solvent and concentration. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum of 2-hydroxy-5-methylphenylacetic acid will exhibit an additional signal in the aliphatic region (~20 ppm) corresponding to the methyl carbon. Furthermore, the number and chemical shifts of the aromatic carbon signals will differ due to the substitution pattern.
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for the differentiation of the two isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Samples of 2-hydroxyphenylacetic acid and the sample to be identified
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and splitting patterns to identify the compound.
Logical Workflow for NMR-Based Identification
Caption: Workflow for identifying the correct isomer using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the spectra of both compounds will be broadly similar due to the shared functional groups (O-H, C=O, C-O, aromatic C-H), subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The C-H bending vibrations of the methyl group in 2-hydroxy-5-methylphenylacetic acid will give rise to characteristic peaks.
Expected IR Spectral Differences:
| Vibrational Mode | 2-hydroxyphenylacetic acid | 2-hydroxy-5-methylphenylacetic acid |
| O-H stretch (acid & phenol) | Broad band ~2500-3300 cm⁻¹ | Broad band ~2500-3300 cm⁻¹ |
| C=O stretch (acid) | Strong band ~1700 cm⁻¹ | Strong band ~1700 cm⁻¹ |
| Aromatic C=C stretch | Bands ~1450-1600 cm⁻¹ | Bands ~1450-1600 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ (will be more intense due to the methyl group) |
| C-H bend (methyl) | N/A | Characteristic bands ~1375 and ~1460 cm⁻¹ |
| Aromatic C-H out-of-plane bend | Pattern will differ due to substitution | Pattern will differ due to substitution |
Experimental Protocol: FT-IR Analysis
Objective: To obtain and compare the FT-IR spectra of the two compounds.
Materials:
-
FT-IR spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), IR grade (if using pellets)
-
Samples of 2-hydroxyphenylacetic acid and the sample to be identified
Procedure (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum.
-
Compare the fingerprint region of the unknown sample with the spectrum of the known 2-hydroxyphenylacetic acid.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. The most straightforward application for distinguishing these two compounds is the determination of their molecular weights.
Expected Mass Spectral Differences:
| Ion | 2-hydroxyphenylacetic acid (m/z) | 2-hydroxy-5-methylphenylacetic acid (m/z) |
| Molecular Ion [M]⁺ | 152 | 166 |
| [M-H]⁻ (in negative ion mode) | 151 | 165 |
The fragmentation patterns will also differ. For example, the loss of the carboxylic acid group (-COOH, 45 Da) will result in fragments with different masses.
Experimental Protocol: Mass Spectrometry Analysis
Objective: To determine the molecular weight of the unknown sample.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Sample of the unknown compound
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Identify the molecular ion peak to determine the molecular weight.
Chromatographic Separation: Exploiting Polarity Differences
Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The subtle difference in polarity between our two target molecules can be exploited for their separation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is an excellent method for separating these compounds. 2-hydroxy-5-methylphenylacetic acid, being slightly less polar due to the methyl group, is expected to have a longer retention time than 2-hydroxyphenylacetic acid.
Expected HPLC Elution Order (Reversed-Phase):
-
2-hydroxyphenylacetic acid (more polar, elutes first)
-
2-hydroxy-5-methylphenylacetic acid (less polar, elutes second)
Experimental Protocol: HPLC Analysis
Objective: To separate and quantify the two isomers in a mixture.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
-
Standard solutions of 2-hydroxyphenylacetic acid and the sample mixture
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known concentration of the standard solution of 2-hydroxyphenylacetic acid to determine its retention time.
-
Inject the sample mixture.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 275 nm).
-
The peak eluting after the 2-hydroxyphenylacetic acid standard can be identified as 2-hydroxy-5-methylphenylacetic acid.
Logical Flow for HPLC-Based Separation and Identification
Caption: Workflow for separating and identifying the isomers using HPLC.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
Distinguishing between 2-hydroxy-5-methylphenylacetic acid and 2-hydroxyphenylacetic acid requires a systematic analytical approach. While each technique discussed offers valuable information, a combination of methods provides the most definitive identification.
-
For structural confirmation: NMR spectroscopy is the gold standard, providing unambiguous evidence of the methyl group's presence and position.
-
For rapid screening and molecular weight determination: Mass spectrometry is highly effective.
-
For quantitative analysis of mixtures: HPLC is the preferred method due to its excellent resolving power and sensitivity.
-
For a quick identity check: IR spectroscopy can be a useful complementary technique.
By understanding the principles behind these techniques and the expected differences in the analytical data, researchers can confidently and accurately distinguish between these two closely related isomers, ensuring the integrity and quality of their scientific work.
References
-
PubChem. (n.d.). 2-hydroxy-5-methylacetophenone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Retrieved February 15, 2026, from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved February 15, 2026, from [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167. [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-methylheptanoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). p. 436. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). Benzeneacetic acid, 2-hydroxy-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Alam, M. M., & Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
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mzCloud. (2014, November 6). 2 Hydroxyphenylacetic acid. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). 2'-Hydroxy-5'-methoxyacetophenone, acetate. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved February 15, 2026, from [Link]
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A Guide to the Melting Point Validation of Pure 2-(2-Hydroxy-5-methylphenyl)acetic Acid
This guide provides a comprehensive framework for the validation of the melting point of pure 2-(2-hydroxy-5-methylphenyl)acetic acid. In the realm of pharmaceutical and chemical research, the melting point is a critical physical property that serves as a primary indicator of purity and identity. For novel or less-common compounds like 2-(2-hydroxy-5-methylphenyl)acetic acid, where established reference data may be scarce, a rigorous and self-validating experimental approach is paramount.
This document outlines a complete workflow, from synthesis and purification to state-of-the-art analytical techniques for purity confirmation and melting point determination. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for characterizing new chemical entities. We will explore not only the "how" but also the "why" behind each step, ensuring a deep understanding of the scientific principles at play.
The Challenge: Establishing a Reference for a Novel Compound
A thorough search of established chemical databases and commercial supplier information reveals a notable absence of a definitive melting point for 2-(2-hydroxy-5-methylphenyl)acetic acid. This data gap necessitates a first-principles approach to establish a reliable melting point range. The core directive of this guide is to present a methodology that is not reliant on a pre-existing value but instead generates a validated result through meticulous experimental work.
Synthesis and Purification: The Foundation of Accurate Measurement
To measure the melting point of a pure compound, one must first synthesize and rigorously purify it. The presence of impurities can lead to a depression and broadening of the melting point range, rendering the measurement inaccurate as an identifier of the pure substance.
Proposed Synthesis Route
A plausible synthesis route for 2-(2-hydroxy-5-methylphenyl)acetic acid can be adapted from established methods for similar phenylacetic acid derivatives. One common approach involves the hydrolysis of a corresponding benzyl cyanide. A potential synthetic pathway is outlined below.
Caption: Proposed synthesis workflow for 2-(2-hydroxy-5-methylphenyl)acetic acid.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For phenolic acids, a mixed solvent system is often effective.
Experimental Protocol: Recrystallization of 2-(2-hydroxy-5-methylphenyl)acetic Acid
-
Solvent Selection: Begin by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A good starting point for a phenolic acid could be a mixture of ethanol and water or toluene and hexanes.
-
Dissolution: In a flask, dissolve the crude 2-(2-hydroxy-5-methylphenyl)acetic acid in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Note: Avoid using charcoal with phenolic compounds if possible, as it can sometimes react with the phenolic hydroxyl groups.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. The cooling process can be further encouraged by placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove any residual solvent.
Purity Validation: A Multi-Faceted Approach
Before proceeding to melting point determination, the purity of the synthesized and recrystallized 2-(2-hydroxy-5-methylphenyl)acetic acid must be rigorously assessed using a combination of analytical techniques.
Caption: Analytical workflow for purity and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a chemical compound.[2][3] By separating the sample into its individual components, it allows for the quantification of the main compound and any impurities.
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV/Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Monitor at a wavelength where the compound has maximum absorbance, determined by a UV scan.
-
Analysis: Inject a solution of the purified compound. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >99% is desirable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the synthesized compound. The sample is introduced into the mass spectrometer after separation by the LC, and the mass-to-charge ratio (m/z) of the molecular ion is determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule. The resulting spectra provide information about the number and types of protons and carbons in the molecule, as well as their connectivity. The obtained spectra should be consistent with the expected structure of 2-(2-hydroxy-5-methylphenyl)acetic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[4] For 2-(2-hydroxy-5-methylphenyl)acetic acid, characteristic peaks would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-H and C=C stretches of the aromatic ring.
Melting Point Determination: A Comparative Analysis
Once the purity of 2-(2-hydroxy-5-methylphenyl)acetic acid has been confirmed to be >99%, its melting point can be accurately determined. We will describe two common methods: the capillary melting point technique and Differential Scanning Calorimetry (DSC). For comparison, we will also analyze commercially available, structurally related compounds.
Comparative Compounds
| Compound Name | CAS Number | Reported Melting Point (°C) | Supplier |
| 2-Hydroxyphenylacetic acid | 614-75-5 | 147-149 | Scimplify[5] |
| (2-Hydroxyphenyl)acetic acid methyl ester | 22446-37-3 | 122-124 | ChemicalBook[6] |
Capillary Melting Point Determination
This is a traditional and widely used method for determining the melting point of a solid.[1][7][8]
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Finely powder a small amount of the dry, purified 2-(2-hydroxy-5-methylphenyl)acetic acid.
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[2][9]
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (a preliminary rough measurement can be performed to estimate this). Then, decrease the heating rate to 1-2 °C per minute.[10]
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the clear point). The melting point is reported as this range.
-
Comparative Analysis: Repeat the procedure for the comparative compounds under the identical conditions.
Differential Scanning Calorimetry (DSC)
DSC is a more modern and highly sensitive technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][11][12] This provides a more precise determination of the melting point.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the purified 2-(2-hydroxy-5-methylphenyl)acetic acid into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
-
Comparative Analysis: Analyze the comparative compounds using the same DSC method.
Data Presentation and Interpretation
The results from the melting point determinations should be tabulated for easy comparison.
| Compound | Experimental Melting Point (Capillary, °C) | Experimental Melting Point (DSC, Onset °C) |
| 2-(2-hydroxy-5-methylphenyl)acetic acid | To be determined | To be determined |
| 2-Hydroxyphenylacetic acid | To be determined | To be determined |
| (2-Hydroxyphenyl)acetic acid methyl ester | To be determined | To be determined |
Interpretation of Results:
-
Sharpness of the Melting Range: A sharp melting range (typically 0.5-1 °C) for the synthesized 2-(2-hydroxy-5-methylphenyl)acetic acid is a strong indicator of high purity.[1]
-
Comparison with Analogs: The melting point of the target compound can be compared to its structural analogs. The presence of the methyl group on the phenyl ring is expected to influence the crystal lattice structure and thus the melting point compared to the unsubstituted 2-hydroxyphenylacetic acid.
-
Consistency Between Methods: The melting point values obtained from the capillary method and DSC should be in close agreement.
Conclusion
The validation of the melting point of a novel compound such as 2-(2-hydroxy-5-methylphenyl)acetic acid is a multi-step process that requires careful synthesis, rigorous purification, and comprehensive analytical characterization. By following the detailed protocols outlined in this guide, researchers can confidently establish a reliable melting point for this and other new chemical entities, contributing to the body of scientific knowledge and ensuring the quality and integrity of their research.
References
-
Melting point determination. (n.d.). Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 15, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved February 15, 2026, from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 15, 2026, from [Link]
-
Melting Point Apparatus SMP40. (n.d.). Retrieved February 15, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved February 15, 2026, from [Link]
-
METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 15, 2026, from [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved February 15, 2026, from [Link]
-
Kašpar, M. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard? Retrieved February 15, 2026, from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). FT-IR Imaging of Acetic Acid Analysis. Retrieved February 15, 2026, from [Link]
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. moravek.com [moravek.com]
- 3. researchgate.net [researchgate.net]
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- 8. rsc.org [rsc.org]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 2-(2-hydroxy-5-methylphenyl)acetic acid
CAS: 41873-66-9 | Formula: C₉H₁₀O₃ | Molecular Weight: 166.17 g/mol [1]
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist: Handling 2-(2-hydroxy-5-methylphenyl)acetic acid requires a nuanced understanding of its dual functional nature: it contains both a phenolic hydroxyl group and a carboxylic acid moiety .[1] This bifunctionality dictates its safety profile. While often classified broadly as an "irritant" in vendor catalogs, the phenolic component significantly increases the risk of severe eye damage and skin absorption compared to simple aliphatic acids.
Treat this compound not merely as a benign solid, but as a bioactive organic acid capable of causing protein denaturation upon contact with mucous membranes.
Hazard Classification (GHS/CLP)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[2][3] | Systemic absorption via GI tract; potential metabolic interference. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][5][6] | Acidic proton donation disrupts stratum corneum pH. |
| Eye Damage/Irritation | Cat 1/2A* | H318/H319: Causes serious eye damage/irritation.[3][4][5] | Critical Risk: Phenolic compounds can cause immediate corneal opacification. |
| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[1][2][5][6] | Fine dust inhalation triggers mucosal inflammation. |
*Note: Due to the phenolic structure, we recommend elevating eye protection protocols to Category 1 (Serious Damage) standards as a conservative safety measure.
Personal Protective Equipment (PPE) Stratification
Effective protection relies on a "Barrier-in-Depth" strategy.[1] We do not rely on a single layer of defense.
PPE Selection Matrix
The following table prescribes equipment based on the operational state of the chemical.
| Protective Layer | Solid State Handling (Weighing, Transfer) | Solution State Handling (Synthesis, Extraction) | Scientific Rationale |
| Hand Protection | Nitrile (Single Layer) Min Thickness: 0.11 mm (4 mil) | Nitrile (Double Layer) or Viton If solvent is DCM/Chloroform: Use Viton or PVA.[1] | Phenols can permeate thin latex rapidly. Nitrile offers superior resistance to organic acids. |
| Eye Protection | Safety Glasses With side shields (ANSI Z87.1+) | Chemical Splash Goggles Indirect venting required. | Risk of splash causing irreversible corneal damage is higher in solution. |
| Respiratory | N95 / P2 Respirator Required if outside fume hood. | Fume Hood (Face Velocity > 100 fpm) Sash at working height. | Prevents inhalation of dust (solid) and solvent vapors (solution).[1][5] |
| Body Defense | Lab Coat (Cotton/Poly) Buttoned to neck. | Chemical Resistant Apron Required for volumes > 100 mL. | Cotton absorbs splashes; aprons provide an impermeable barrier for larger spills. |
Visualizing the PPE Decision Logic
The following decision tree illustrates the thought process for selecting PPE based on the specific task.
Caption: Decision logic for selecting PPE. Note that aggressive solvents (often used to dissolve phenylacetic acids) dictate glove choice more than the solute itself.[1]
Operational Protocols
A. Weighing & Transfer (Solid State)
Objective: Prevent dust generation and static discharge.
-
Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an antistatic gun or bar if the ambient humidity is <30%, as organic acids can hold static charge, leading to "jumping" powder.
-
Transfer: Use a plastic or glass spatula. Avoid metal spatulas if the compound is being used for trace metal-sensitive catalysis, though stainless steel is generally compatible.
-
Closing: Wipe the threads of the container with a dry Kimwipe before recapping to prevent friction-induced grinding of the chemical in the cap threads.
B. Solubilization & Reaction Setup
Objective: Avoid exothermic splashes and unexpected precipitation.
-
Solvent Choice: The compound is sparingly soluble in water but soluble in alcohols (Methanol, Ethanol) and chlorinated solvents (Chloroform).[1]
-
Addition Order: Always add the solid to the solvent , not the solvent to the solid. This prevents the formation of a "gum" or clump that is difficult to dissolve and reduces splash risk.
-
Incompatibility Check:
-
Avoid: Strong oxidizing agents (e.g., KMnO₄, Nitric Acid) – risk of vigorous oxidation of the methyl/hydroxy groups.[1]
-
Avoid: Acid Chlorides/Anhydrides – unless acylation is the intended reaction (generates HCl/Heat).[1]
-
Avoid: Strong Bases – will deprotonate the carboxylic acid and phenol, generating heat.[1]
-
Emergency Response & Spill Management
Immediate Exposure Response
-
Eye Contact (CRITICAL):
-
Skin Contact:
-
Inhalation:
Spill Cleanup Workflow
Scenario: 5g of solid powder spilled on the benchtop.
Caption: Step-by-step spill response. Step 3 (Covering) is crucial to prevent dust aerosolization during cleanup.[1]
Disposal & Waste Management
Principle: Do not pour down the drain. This compound is an organic pollutant and potential aquatic toxin.[3]
-
Solid Waste: Collect in a container labeled "Solid Organic Waste (Hazardous)".
-
Liquid Waste:
-
Destruction Method: The preferred method for ultimate disposal is high-temperature incineration equipped with an afterburner and scrubber to manage carbon oxides.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122046, 2-(2-hydroxy-5-methylphenyl)acetic acid.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
